Amikacin sulfate salt
Description
Evolution of Aminoglycoside Research and the Role of Amikacin (B45834) Sulfate (B86663) Salt
The field of aminoglycoside research began with the discovery of streptomycin (B1217042) in 1944, the first antibiotic effective against tuberculosis. ekb.egnih.gov This was followed by the isolation of other natural aminoglycosides from bacteria, such as kanamycin (B1662678) from Streptomyces kanamyceticus in 1957 and gentamicin (B1671437) from Micromonospora purpurea in 1963. asm.orgnih.govcreative-diagnostics.com However, the widespread use of these early antibiotics led to the emergence of bacterial resistance, primarily through enzymatic modification by aminoglycoside-modifying enzymes (AMEs). mdpi.com
This challenge spurred the development of semi-synthetic aminoglycosides designed to evade these resistance mechanisms. asm.org Amikacin, synthesized in 1972 by modifying kanamycin A, was a landmark achievement in this effort. nih.govnih.gov The key modification was the acylation of the C-1 amino group of the deoxystreptamine moiety with an L-(−)-γ-amino-α-hydroxybutyryl side chain. nih.govmdpi.com This structural change sterically hinders the access of many AMEs, including phosphotransferases and nucleotidyltransferases, that would otherwise inactivate the antibiotic. mdpi.comwikipedia.org As a result, amikacin demonstrated a broader spectrum of activity and became a vital tool against infections caused by multidrug-resistant Gram-negative pathogens. nih.govrxlist.com Its development marked a pivotal shift in antibiotic research from discovering natural compounds to the rational design of semi-synthetic derivatives to overcome specific resistance challenges. asm.org
Current Frontiers in Amikacin Sulfate Salt Research
Modern research on this compound is largely driven by the need to enhance its efficacy, overcome emerging resistance, and improve its delivery to infection sites. Key frontiers include the development of novel drug delivery systems, understanding and countering new resistance mechanisms, and investigating its activity against bacterial biofilms.
Novel Drug Delivery Systems: To improve therapeutic outcomes, researchers are encapsulating amikacin sulfate in various carriers. These systems aim to provide sustained drug release and targeted delivery. ekb.egjddtonline.info For instance, amikacin has been loaded into microparticles (MPs) made from low-molecular-weight poly(lactic acid) (PLA) and poly(lactic acid-co-polyethylene glycol) (PLA–PEG), showing potential for direct application to infected tissues. acs.org Liposomal formulations, such as Amikacin Liposome Inhalation Suspension (ALIS), have been developed to deliver the drug directly to the lungs for treating non-tuberculous mycobacterial (NTM) infections, enhancing uptake by macrophages where the bacteria reside. nih.govfrontiersin.org Other investigated carriers include dextran (B179266) nanoparticles and carrier erythrocytes, which demonstrate sustained release profiles. oup.commdpi.com
| Delivery System | Carrier Material | Key Research Finding | Reference |
|---|---|---|---|
| Microparticles (MPs) | Poly(lactic acid) (PLA) | Achieved a drug loading efficiency of 36.5 ± 1.5 μg/mg. | acs.org |
| Microparticles (MPs) | Poly(lactic acid-co-polyethylene glycol) (PLA–PEG) | Demonstrated a higher loading efficiency of 106 ± 32 μg/mg compared to PLA alone. | acs.org |
| Liposomal Suspension (ALIS) | Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol | Effectively penetrates Mycobacterium avium biofilms and enhances amikacin uptake into macrophages. | frontiersin.org |
| Nanoparticles | Dextran | Showed a high loading capacity of 91.5 ± 1.2% with a sustained release profile over several days. | mdpi.com |
| Carrier Erythrocytes | Rat Erythrocytes | Increased the plasma half-life and area under the curve of the antibiotic, indicating a sustained release effect. | oup.com |
Mechanisms of Resistance: Despite its design, resistance to amikacin has emerged, most notably through the action of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] enzyme. nih.govmdpi.com This enzyme, often found in Gram-negative bacteria, acetylates amikacin, rendering it ineffective. mdpi.com Research is focused on understanding the structure and function of these enzymes to develop inhibitors that could be used alongside amikacin. mdpi.com Furthermore, studies involving the directed evolution of other resistance enzymes, such as aminoglycoside phosphotransferase (APH(3′)-IIIa), have been conducted to understand the adaptive pathways bacteria might take, revealing that evolving resistance to amikacin can impose a significant fitness cost on the bacteria. plos.org
Biofilm Research: Bacterial biofilms, structured communities of bacteria, are notoriously difficult to treat with conventional antibiotics. Current research is actively investigating amikacin's ability to penetrate and disrupt these biofilms. Studies have shown that liposomal formulations of amikacin can effectively penetrate Mycobacterium avium complex (MAC) biofilms. frontiersin.org Other research has explored amikacin's effect on biofilms formed by various staphylococci species, finding that while it can reduce biofilm mass, complete eradication is challenging, highlighting the need for combination therapies or advanced delivery strategies. mdpi.com
| Organism | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Mycobacterium avium complex (MAC) | Biofilm Penetration by ALIS | ALIS concentration-dependently reduced viable cell counts in established biofilms. | frontiersin.org |
| Staphylococcus species (CoNS) | Biofilm Mass Reduction | Amikacin at 10x MIC significantly reduced biofilm mass in 15 different clinical isolates. | mdpi.com |
| Staphylococcus aureus | Combination with Mesenchymal Stem Cells (MSC) | MSC combined with amikacin significantly reduced S. aureus biomass compared to amikacin alone after 24 hours. | researchgate.net |
| Escherichia coli | Combination with Mesenchymal Stem Cells (MSC) | MSC with amikacin significantly reduced E. coli biofilms compared to MSC alone after 48 hours. | researchgate.net |
Interdisciplinary Approaches to this compound Investigations
The complexity of amikacin sulfate research necessitates collaboration across multiple scientific disciplines. These interdisciplinary approaches combine computational, chemical, and biological methods to gain a deeper understanding of the drug's function and to innovate new therapeutic strategies.
Computational and Biophysical Chemistry: Computational modeling and biophysical techniques are being used to elucidate the fundamental interactions between amikacin and its molecular target. sigmaaldrich.com Studies employ computational docking, spectroscopic analysis, and calorimetric methods to investigate how amikacin binds to the A-site of bacterial 16S ribosomal RNA. mdpi.comsigmaaldrich.com This research provides detailed insights into the structural basis of its antibiotic activity and the specific interactions conferred by its unique side chain, which can guide the design of future antibiotics. mdpi.com
Materials Science and Pharmacology: The development of novel drug delivery systems for amikacin is a prime example of the synergy between materials science and pharmacology. ekb.egacs.org Material scientists design and fabricate polymer-based carriers like nanoparticles and hydrogels, while pharmacologists evaluate their biocompatibility, drug release kinetics, and in vivo efficacy. ekb.egacs.orgoup.com Pharmacokinetic and pharmacodynamic (PK/PD) modeling is then used to simulate drug concentrations over time and predict therapeutic success, helping to optimize dosing regimens for these new formulations. nih.govnih.gov
Metabolomics and Systems Biology: Metabolomics, the large-scale study of small molecules within cells, offers a systems-level view of how amikacin affects bacterial physiology. Recent studies have used metabolomics to investigate the synergistic action of amikacin when combined with other antibiotics, such as meropenem (B701), against multidrug-resistant Pseudomonas aeruginosa. frontiersin.org This approach revealed that the combination therapy disrupts multiple essential metabolic pathways, including nucleotide and peptidoglycan synthesis, more profoundly than either drug alone. frontiersin.org These findings provide a mechanistic basis for combination therapies and can help identify new drug targets.
| Interdisciplinary Field | Research Method | Key Finding | Reference |
|---|---|---|---|
| Biophysical Chemistry | Computational, Spectroscopic, and Calorimetric Studies | Characterized the specific interactions between amikacin's L-HABA side chain and the G1405–C1496 base pair in the ribosomal A-site. | mdpi.comsigmaaldrich.com |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Monte Carlo Simulation | A 15 mg/kg regimen was predicted to achieve the target peak concentration (Cpeak/MIC ≥8) in over 90% of patients for bacteria with a MIC of ≤4 μg/mL. | nih.gov |
| Metabolomics | Untargeted Metabolomic Analysis | The combination of amikacin and meropenem significantly reduced uracil (B121893) levels and disrupted peptidoglycan synthesis in P. aeruginosa. | frontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H45N5O17S |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
(2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 |
InChI Key |
HIBICIOPDUTNRR-BOEHXBESSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanism of Action of Amikacin Sulfate Salt
Molecular Interactions with Prokaryotic Ribosomal Subunits
The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the central target of amikacin (B45834). The antibiotic's activity is specifically directed at the 30S subunit, a complex of ribosomal RNA (rRNA) and proteins responsible for decoding messenger RNA (mRNA). patsnap.comcreative-diagnostics.com
Amikacin binds with high affinity to the 30S ribosomal subunit, a critical component for the initiation and fidelity of protein translation. nih.govnih.gov This binding is considered irreversible and occurs at the decoding A-site on the 16S rRNA. wikipedia.orgncats.io The interaction induces a conformational change in the A-site, altering it to a state that mimics the binding of a cognate tRNA-mRNA complex. mdpi.com This structural alteration is fundamental to the subsequent disruption of protein synthesis. The L-amino-α-hydroxybutyryl (L-HABA) moiety attached to the N-1 position of the central 2-deoxystreptamine (B1221613) (2-DOS) ring in amikacin is crucial. newdrugapprovals.orgresearchgate.net This side chain provides steric hindrance, which protects amikacin from inactivation by many aminoglycoside-modifying enzymes, a common bacterial resistance mechanism, while not impeding its binding to the ribosomal target. newdrugapprovals.orgnih.gov
Recent studies have also identified a secondary binding site for amikacin in the large 50S subunit, near the P-site tRNA and the peptidyl transferase center. researchgate.netnih.govdiva-portal.org This additional interaction point may contribute to its pleiotropic effects on different stages of translation. researchgate.net
The primary binding pocket for amikacin is located within the A-site of the 16S rRNA, specifically in a region of helix 44 (h44) near nucleotide 1400. ncats.ionih.gov Structural studies have revealed that amikacin makes specific contacts with key nucleotides. It binds to four nucleotides of the 16S rRNA, most notably creating a pseudo-base pair with the universally conserved A1408 nucleotide. nih.govoup.com This interaction is critical as it forces two other key adenine (B156593) residues, A1492 and A1493, out of the helix. nih.govmdpi.com In their normal "off" state, these nucleotides are tucked into the helix, but upon cognate tRNA binding, they flip out to an "on" state to check the codon-anticodon pairing. oup.com Amikacin binding locks these bases in the "on" position, compromising the ribosome's proofreading capability. mdpi.com
In addition to its strong interaction with rRNA, amikacin also makes contact with a single amino acid of the ribosomal protein S12 (also known as uS12). ncats.ionih.govcancer.gov The S12 protein is known to play an important role in maintaining translational accuracy. drugbank.com The combined interactions with both the 16S rRNA and the S12 protein anchor the drug firmly in the decoding center, leading to profound consequences for protein synthesis. nih.govnewdrugapprovals.org
Table 1: Key Molecular Interactions of Amikacin with the 30S Ribosomal Subunit
| Interacting Component | Specific Site of Interaction | Consequence of Interaction |
|---|---|---|
| 16S rRNA | Helix 44 (h44) A-site, including nucleotides A1408, A1492, and A1493. nih.govnih.govoup.com | Induces conformational change, locks A1492/A1493 in "on" state, disrupts proofreading. mdpi.comoup.com |
| Ribosomal Protein S12 | Single amino acid contact point. ncats.ionih.gov | Stabilizes drug binding, contributes to impairment of translational accuracy. drugbank.com |
| L-HABA Side Chain | N-1 position of the 2-deoxystreptamine ring. newdrugapprovals.orgresearchgate.net | Sterically hinders aminoglycoside-modifying enzymes, preserving antibiotic activity. nih.gov |
Disruption of Bacterial Protein Synthesis
The binding of amikacin to the ribosomal A-site triggers a series of events that severely impair the synthesis of functional proteins, which is ultimately lethal to the bacterium. drugbank.compatsnap.com
One of the primary consequences of amikacin binding is the disruption of the formation of the translational initiation complex. ncats.ionih.govtoku-e.com This complex, which consists of the 30S subunit, initiator tRNA (fMet-tRNA), and mRNA, is essential for starting protein synthesis. By binding to the 30S subunit, amikacin can prevent the proper assembly of these components, thereby blocking protein synthesis before it can even begin. ncats.ionih.gov This leads to the breakup of polysomes (multiple ribosomes translating the same mRNA) into nonfunctional monosomes. ncats.io
A hallmark of amikacin and other aminoglycosides is their ability to cause the misreading of the mRNA genetic code. patsnap.comnih.gov By locking the A-site decoding center in a conformation that accepts tRNA regardless of a perfect codon-anticodon match, amikacin dramatically reduces the fidelity of translation. nih.govmdpi.com The ribosome is tricked into accepting near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comnih.gov This misreading is not random; certain types of errors, such as misreading of the third codon position, are more frequent. nih.gov The result is the synthesis of aberrant, non-functional, or potentially toxic proteins that can disrupt cellular processes and damage the cell membrane. ncats.iopatsnap.com
Beyond causing misreading, amikacin also interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. nih.govnih.gov The presence of the antibiotic in the A-site can slow or inhibit this movement. diva-portal.org Furthermore, the incorporation of wrong amino acids can lead to premature termination of translation when the faulty protein structure causes the ribosomal complex to dissociate. nih.gov Recent kinetic and structural studies show amikacin also inhibits peptide release during the termination phase by binding to the large subunit and interfering with the action of release factors. researchgate.netnih.gov The cumulative effect is a halt in the production of essential proteins and the accumulation of defective protein products, leading to a cascade of cellular dysfunction and ultimately, bactericidal action. ncats.iopatsnap.com
Table 2: Effects of Amikacin on Bacterial Protein Synthesis Stages
| Stage of Protein Synthesis | Effect of Amikacin | Molecular Consequence |
|---|---|---|
| Initiation | Blocks formation of the initiation complex. ncats.ionih.gov | Prevents assembly of ribosome, mRNA, and initiator tRNA; polysomes break into monosomes. ncats.io |
| Elongation (Decoding) | Induces mRNA misreading and reduces translational fidelity. patsnap.comnih.gov | Incorporation of incorrect amino acids into the polypeptide chain. nih.gov |
| Elongation (Translocation) | Inhibits or slows the movement of the ribosome along the mRNA. diva-portal.orgnih.gov | Stalls protein synthesis, leading to truncated proteins. |
| Termination | Interferes with release factor-mediated peptide release. researchgate.netnih.gov | Prevents the release of the completed polypeptide chain from the ribosome. |
Bacterial Resistance Mechanisms to Amikacin Sulfate Salt
Enzymatic Modification of Amikacin (B45834) Sulfate (B86663) Salt
Bacteria have evolved sophisticated enzymatic systems to neutralize amikacin sulfate salt. These enzymes, collectively known as aminoglycoside-modifying enzymes (AMEs), chemically alter the structure of the amikacin molecule, thereby preventing its interaction with the 30S ribosomal subunit and inhibiting protein synthesis. nih.govbohrium.comresearchgate.netresearchgate.net AMEs are broadly categorized into three main classes based on the type of chemical modification they catalyze: acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.govbohrium.comresearchgate.net
While amikacin was designed to be refractory to many AMEs, certain enzymes have emerged that can effectively inactivate it. nih.govbohrium.comresearchgate.net The presence of the L-(-)-γ-amino-α-hydroxybutyryl (AHBA) side chain at the C-1 amino group of the deoxystreptamine moiety in amikacin provides steric hindrance, protecting it from modification by several AMEs that inactivate other aminoglycosides like kanamycin (B1662678) A. nih.govnih.gov However, specific AMEs have been identified that can overcome this structural advantage.
The most clinically significant mechanism of resistance to amikacin is the acetylation of its 6'-amino group, catalyzed by aminoglycoside 6'-N-acetyltransferases (AACs). nih.govbohrium.comresearchgate.net Among these, the aminoglycoside 6′-N-acetyltransferase type Ib, commonly designated as AAC(6′)-Ib, is the most prevalent and widely disseminated enzyme responsible for amikacin resistance in Gram-negative bacteria. nih.govbohrium.comresearchgate.netasm.org This enzyme utilizes acetyl-CoA as a cofactor to transfer an acetyl group to the 6'-amino group of amikacin, leading to its inactivation. nih.govpreprints.org The aac(6')-Ib gene is frequently found in clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.govrutgers.edu While AAC(6')-Ib is the most prominent, other acetyltransferases, such as AAC(6')-Ian and AAC(6')-Iao, have also been identified to confer resistance to amikacin. oup.comnih.govoup.com
| Enzyme | Gene | Commonly Found In | Reference |
|---|---|---|---|
| Aminoglycoside 6'-N-acetyltransferase type Ib | aac(6')-Ib | Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli | nih.govrutgers.edu |
| Aminoglycoside 6'-N-acetyltransferase-Ian | aac(6')-Ian | Serratia marcescens | oup.com |
| Aminoglycoside 6'-N-acetyltransferase-Iao | aac(6')-Iao | Human gut microbiota | oup.comnih.gov |
Aminoglycoside phosphotransferases (APHs) constitute another major class of AMEs that can inactivate amikacin. These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside molecule. nih.govasm.org Resistance to amikacin via phosphorylation is less common than acetylation but still poses a clinical challenge. For instance, APH(3')-II has been shown to mediate amikacin resistance in E. coli by phosphorylating the 3'-hydroxyl group of the antibiotic. researchgate.netnih.govasm.org The product of this reaction, 3'-O-phosphoryl-amikacin, exhibits no antibacterial activity. researchgate.netasm.org Another phosphotransferase, APH(3')-VIa, has been significantly correlated with amikacin resistance in Acinetobacter baumannii. nih.gov A bifunctional enzyme, AAC(6')-APH(2''), which possesses both acetyltransferase and phosphotransferase activity, can also confer resistance to amikacin. oup.comfrontiersin.org
| Enzyme | Mechanism of Action | Organism(s) | Reference |
|---|---|---|---|
| APH(3')-II | Phosphorylation of the 3'-hydroxyl group | Escherichia coli | researchgate.netnih.govasm.org |
| APH(3')-VIa | Associated with amikacin resistance | Acinetobacter baumannii | nih.gov |
| AAC(6')-APH(2'') | Bifunctional (acetylation and phosphorylation) | Campylobacter coli | oup.comfrontiersin.org |
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, are a class of AMEs that inactivate aminoglycosides by catalyzing the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the antibiotic. nih.govasm.org Resistance to amikacin through nucleotidylation is also a recognized mechanism. The enzyme ANT(4')-II has been identified as a cause of amikacin resistance in Gram-negative pathogens such as P. aeruginosa, E. coli, and K. pneumoniae. rutgers.eduasm.org This enzyme adenylylates the 4'-hydroxyl group of amikacin, leading to its inactivation. rutgers.eduasm.org
The inactivation of this compound by AMEs is a direct result of the specific molecular interactions between the enzyme and the antibiotic. These enzymes recognize and bind to specific functional groups on the amikacin molecule. The binding of amikacin to the active site of an AME, along with the respective cosubstrate (acetyl-CoA for AACs, ATP for APHs and ANTs), facilitates the covalent modification of the antibiotic. asm.orgmdpi.com This structural alteration sterically hinders the binding of amikacin to its target site on the 16S rRNA within the bacterial 30S ribosomal subunit. asm.orgnih.gov Consequently, the modified amikacin is unable to disrupt protein synthesis, allowing the bacteria to survive and replicate in the presence of the antibiotic.
Aminoglycoside-Modifying Enzymes (AMEs)
Genetic Determinants of this compound Resistance
The genes encoding AMEs are the primary genetic determinants of amikacin resistance. These resistance genes are often located on mobile genetic elements (MGEs), which facilitates their rapid dissemination among bacterial populations through horizontal gene transfer. nih.govbohrium.comresearchgate.netnih.govasm.org
Role of Mobile Genetic Elements (MGEs): Integrons, Transposons, Plasmids
Mobile genetic elements (MGEs) are key drivers in the rapid dissemination of antibiotic resistance genes among bacterial populations. frontiersin.org These DNA segments can move within a single genome or be transferred to other bacteria, facilitating the swift spread of resistance traits. frontiersin.org The primary amikacin resistance mechanism found in clinical settings involves the enzymatic modification of the drug, most commonly by the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib. nih.govresearchgate.net The gene encoding this enzyme, aac(6')-Ib, is frequently located on MGEs, which underscores their importance in the spread of amikacin resistance. nih.govresearchgate.net
Integrons : These genetic elements are specialized in capturing and expressing mobile gene cassettes that often contain antibiotic resistance genes. mdpi.comfrontiersin.org They possess a site-specific recombination system that allows them to integrate gene cassettes, including those conferring amikacin resistance. mdpi.comnih.gov Class 1 integrons are most frequently associated with antimicrobial resistance in clinical settings and play a significant role in the dissemination of genes like aac(6')-Ib. mdpi.commdpi.com
Transposons : Often referred to as "jumping genes," transposons are DNA sequences that can change their position within a genome. researchgate.net This mobility allows them to transfer resistance genes between different replicons, such as from a chromosome to a plasmid. mdpi.com Transposons like Tn1331 and Tn1528 have been identified as carriers of amikacin resistance genes, contributing to their spread in pathogens like Klebsiella pneumoniae and Providencia stuartii. nih.govnih.govnih.gov
Plasmids : These are extrachromosomal, self-replicating DNA molecules that serve as primary vehicles for the horizontal transfer of genetic material, including resistance genes. frontiersin.orgasm.org Plasmids can harbor integrons and transposons, creating complex mobile platforms that accumulate multiple resistance genes. frontiersin.org The dissemination of amikacin resistance, particularly in outbreaks of hospital-acquired infections, has been frequently linked to the spread of conjugative plasmids carrying resistance determinants among various bacterial species. nih.govnih.gov
| Mobile Genetic Element | Role in Amikacin Resistance | Key Examples/Genes |
|---|---|---|
| Integrons | Capture and express resistance gene cassettes. | Class 1 integrons carrying the aac(6')-Ib gene cassette. nih.govmdpi.com |
| Transposons | Mediate the movement of resistance genes between DNA molecules (e.g., plasmid to chromosome). | Tn1331 and Tn1528 carrying amikacin resistance determinants. nih.govnih.gov |
| Plasmids | Act as vectors for the horizontal transfer of resistance genes between bacteria. | Conjugative plasmids carrying transposons and integrons with amikacin resistance genes. nih.govnih.gov |
Chromosomal Gene Mutations Conferring Resistance (e.g., fusA)
While MGEs are crucial for the rapid spread of resistance, stable, heritable resistance can also arise from mutations within the bacterial chromosome. These mutations can alter the antibiotic's target, affect its transport, or influence regulatory pathways.
A notable example of a chromosomal mutation conferring amikacin resistance is found in the fusA gene. nih.gov The fusA gene encodes the Elongation Factor G (EF-G), a protein essential for the translocation step of protein synthesis on the ribosome. biorxiv.org Mutations in fusA have been identified as a mechanism of resistance to aminoglycosides in several bacterial species, including Pseudomonas aeruginosa. nih.govasm.org For instance, specific amino acid substitutions, such as P610L in the EF-G protein, have been shown to confer a 4- to 8-fold increase in resistance to amikacin and other related aminoglycosides. nih.govbiorxiv.org It is hypothesized that these mutations in EF-G alter the conformation of the ribosome, which in turn reduces the binding affinity of amikacin to its target site. asm.org
| Gene | Function of Gene Product | Effect of Mutation | Example Bacterium |
|---|---|---|---|
| fusA | Encodes Elongation Factor G (EF-G), involved in ribosomal translocation. | Alters ribosomal conformation, reducing amikacin binding affinity. asm.org | Pseudomonas aeruginosa nih.govasm.org |
Horizontal Gene Transfer Mechanisms: Transduction, Conjugation, Transformation
Horizontal gene transfer (HGT) is the process by which bacteria acquire genetic material from other bacteria, rather than by vertical inheritance. It is the primary means by which resistance genes located on MGEs are disseminated. youtube.com
Transduction : This process involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). youtube.com During viral replication, bacterial DNA, including plasmids or chromosomal fragments carrying resistance genes, can be mistakenly packaged into new phage particles. When this phage infects a new bacterium, it injects the resistance gene, which can then be incorporated into the recipient's genome. Amikacin resistance genes have been shown to be transducible in Pseudomonas aeruginosa by phages such as F 116. nih.gov
Conjugation : This is the most common mechanism for the spread of antibiotic resistance and involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through physical contact. asm.orgyoutube.comnih.gov A specialized structure called a pilus facilitates this connection. youtube.com Conjugative plasmids carrying amikacin resistance genes are a major concern in clinical environments, as they can spread rapidly among different bacterial species and genera. nih.govnih.gov
Transformation : This mechanism involves the uptake and incorporation of naked DNA from the surrounding environment. youtube.com When a bacterium dies and lyses, it releases its DNA, including resistance genes. Competent bacteria in the vicinity can take up these fragments and integrate them into their own genome through homologous recombination. While less common for aminoglycoside resistance compared to conjugation, natural transformation has been demonstrated as a viable pathway for the acquisition of amikacin resistance. frontiersin.org
Non-Enzymatic Resistance Mechanisms
Beyond enzymatic inactivation, bacteria employ several non-enzymatic strategies to resist amikacin. These mechanisms typically involve preventing the antibiotic from reaching its intracellular target or altering the target itself to reduce binding.
Modifications of this compound Target Sites (e.g., Ribosomal Alterations)
The primary target of amikacin is the 16S rRNA component of the 30S ribosomal subunit, where it binds to the A-site and disrupts protein synthesis. nih.govresearchgate.net A highly effective resistance strategy involves altering this target site to prevent the antibiotic from binding.
The most significant mechanism in this category is mutational alteration of the rrs gene, which encodes the 16S rRNA. nih.gov Point mutations at specific positions within this gene can confer high-level resistance to amikacin and other aminoglycosides. asm.org This mechanism is particularly prevalent in Mycobacterium species. nih.govatsjournals.org For example, an A-to-G substitution at position 1408 (A1408G) is a common mutation that leads to significant amikacin resistance in Mycobacterium abscessus and Mycobacterium avium complex. atsjournals.orgdovepress.com These mutations sterically hinder the binding of amikacin to the ribosomal A-site, rendering the antibiotic ineffective. researchgate.net
| Target Site | Gene | Mechanism of Alteration | Effect on Amikacin Action | Common Mutations |
|---|---|---|---|---|
| 16S rRNA (A-site) | rrs | Point mutations in the gene sequence. | Prevents or reduces the binding of amikacin to the ribosome. researchgate.net | A1408G, C1409T asm.orgatsjournals.orgdovepress.com |
Efflux Pump Systems and Reduced Membrane Permeability
Another effective non-enzymatic resistance strategy is to limit the intracellular concentration of amikacin, either by actively pumping it out of the cell or by preventing it from entering in the first place.
Efflux Pump Systems : Bacteria possess various membrane-bound protein complexes known as efflux pumps that can recognize and expel a wide range of toxic compounds, including antibiotics like amikacin. nih.gov Overexpression of these pumps can lead to clinically significant levels of resistance. mdpi.com In Gram-negative bacteria, multidrug efflux systems from the Resistance-Nodulation-Division (RND) family are particularly important. mdpi.com For instance, in Acinetobacter baumannii, the overexpression of RND-type efflux pumps such as AdeABC and AdeIJK has been shown to contribute to amikacin resistance. brieflands.commdpi.com
Reduced Membrane Permeability : The bacterial cell wall and membranes act as natural barriers to the entry of molecules like amikacin. nih.gov Alterations in the composition or structure of these barriers, such as changes in porin channels or the lipid bilayer, can reduce the permeability of the cell to the antibiotic. This decreased uptake limits the amount of drug that reaches the ribosomes, thereby contributing to resistance. nih.gov
Adaptive Resistance Phenomenologies
Adaptive resistance is a temporary and reversible form of resistance that is induced by the bacterium's initial exposure to an antibiotic. oup.com Unlike resistance caused by genetic mutations, this is a phenotypic adaptation. In the context of amikacin and other aminoglycosides, this phenomenon involves the downregulation of the antibiotic's uptake. nih.gov
Upon first exposure to amikacin, even at sub-inhibitory concentrations, bacteria like Pseudomonas aeruginosa can enter a state of drug refractoriness within one to two hours. oup.comnih.gov This is believed to be caused by a protective alteration that reduces the active transport of the aminoglycoside into the cell. nih.gov This resistant state is transient; if the bacteria are transferred to a drug-free medium, they revert to their original susceptible state after several hours of growth. oup.com This phenomenon has significant implications for dosing regimens, as subsequent doses of the antibiotic may be administered when the bacteria are in a state of maximal resistance. nih.gov
Synthetic Methodologies and Chemical Derivatization of Amikacin Sulfate Salt
Semi-Synthetic Origin from Kanamycin (B1662678) A
The journey to amikacin (B45834) begins with kanamycin A, a natural aminoglycoside produced by the bacterium Streptomyces kanamyceticus. thermofisher.com The development of amikacin was a direct response to the growing problem of bacterial resistance to existing aminoglycosides like kanamycin. nih.govuomustansiriyah.edu.iq Researchers sought to create a derivative that would be less susceptible to the inactivating enzymes produced by resistant bacterial strains. nih.govnih.gov This led to the semi-synthetic modification of kanamycin A, a pivotal achievement in antibiotic development. nih.gov
The key chemical modification in the synthesis of amikacin is the regioselective acylation of the C-1 amino group on the central deoxystreptamine ring of kanamycin A. nih.govdrugbank.comnih.gov This reaction attaches an (S)-4-amino-2-hydroxybutyryl (L-HABA) side chain to the molecule. nih.govdrugbank.comnih.govthermofisher.com
The reactivity of the four amino groups in kanamycin A decreases in the order of 6'-amino, 1-amino, 3-amino, and 3"-amino. google.com Due to the higher reactivity of the 6'-amino group, direct acylation of kanamycin A is not selective and primarily yields the N-6' acylated derivative, preventing the formation of amikacin. google.comepo.org Therefore, achieving the desired C-1 acylation requires strategic chemical manipulation to block the other, more reactive amino groups. google.com The successful attachment of the L-HABA side chain at this specific position is crucial, as it sterically hinders the approach of many bacterial aminoglycoside-modifying enzymes, thereby restoring activity against resistant strains. nih.govnih.gov
The first synthesis of amikacin was reported in 1972 by researchers in Japan. drughistory.orgdoi.org Early synthetic routes focused on overcoming the challenge of regioselectivity. One of the initial strategies involved protecting the most reactive amino group at the 6' position, typically with a benzyloxycarbonyl group, before proceeding with the acylation of the C-1 amino group. epo.org However, this method often resulted in low yields and the formation of by-products due to the acylation of other amino groups, necessitating complex chromatographic purification. google.comgoogle.com
Contemporary synthesis pathways have been refined to improve yield, purity, and industrial feasibility. These modern methods emphasize greater control over regioselectivity. Key improvements include the use of more sophisticated protecting group strategies and the introduction of metal-templated synthesis. google.comgoogle.com For instance, a process was developed that involves acylating a 3,6'-di-N-protected kanamycin A derivative. This method, conducted in a heterogeneous phase with controlled pH, demonstrates significantly higher regioselectivity, favoring the formation of amikacin over its isomers. google.com After the selective acylation, the protecting groups are removed, and the resulting amikacin is purified. The final step involves reacting the amikacin base with sulfuric acid to form the stable amikacin sulfate (B86663) salt. nih.govgoogleapis.com
Strategies for Selective Synthesis and Regioselectivity Control
The central challenge in amikacin synthesis is directing the acylation reaction to the C-1 amino group, despite it not being the most reactive site on the kanamycin A molecule. google.comgoogle.com Researchers have developed sophisticated strategies to control the regioselectivity of this crucial step.
Protecting groups are fundamental to the selective synthesis of amikacin. To prevent the highly reactive 6'-amino group and other amino functions from reacting with the acylating agent, they must be temporarily blocked. google.comgoogle.com
Various acyl protecting groups have been utilized, including:
Benzyloxycarbonyl (Cbz) and substituted derivatives (e.g., p-nitrobenzyloxycarbonyl)
t-Butoxycarbonyl (Boc)
Phthaloyl
Haloalkylcarbonyl groups like trifluoroacetyl
| Protecting Group | Abbreviation | Typical Removal Method | Reference |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., with Pd/C) | google.com |
| t-Butoxycarbonyl | Boc | Treatment with mild acid (e.g., formic acid) | google.com |
| Trifluoroacetyl | TFA | Treatment with ammonia (B1221849) | epo.orggoogle.com |
| Phthaloyl | Phth | Hydrolysis with hydrazine | google.com |
A common historical pathway involved the protection of the 3- and 6'-amino groups with benzyloxycarbonyl groups. google.com Another approach first protected the 6'-amino group, then used ethyltrifluoroacetate to protect the 3"-amino group, leaving the C-1 amino group available for selective acylation. epo.orggoogle.com The choice of protecting groups and the sequence of their application and removal are critical for an efficient synthesis with high yields. google.com
An innovative strategy to enhance regioselectivity involves the use of bivalent metal cations. epo.orggoogle.com This method utilizes the ability of certain metal ions to form coordination complexes with the kanamycin A derivative, sterically hindering specific amino groups and directing the acylation to the desired C-1 position. google.com
In this process, a 3,6'-di-N-protected kanamycin A derivative is reacted with a salt of a bivalent metal, such as zinc (Zn²⁺), nickel (Ni²⁺), copper (Cu²⁺), cobalt (Co²⁺), or cadmium (Cd²⁺). epo.orggoogle.com The formation of the metal complex blocks the N-1 and N-3" positions, preventing their acylation. google.com The subsequent reaction with the activated L-HABA derivative proceeds with unexpectedly high regioselectivity, favoring the formation of the desired 1-N-acylated product. google.com After the reaction, the metal cation is removed, typically by adjusting the pH to a basic value, and the protecting groups are cleaved to yield amikacin. google.com This approach significantly improves the yield and purity of the final product by minimizing the formation of unwanted isomers. google.com
| Metal Cation | Example Salt | Reference |
|---|---|---|
| Zinc (Zn²⁺) | Zinc Acetate (B1210297) | google.com |
| Nickel (Ni²⁺) | - | epo.orggoogle.com |
| Copper (Cu²⁺) | - | epo.orggoogle.com |
| Cobalt (Co²⁺) | - | epo.orggoogle.com |
| Manganese (Mn²⁺) | - | epo.orggoogle.com |
| Cadmium (Cd²⁺) | - | epo.orggoogle.com |
Formation and Characterization of Synthetic Byproducts and Impurities
The synthesis of amikacin sulfate is susceptible to the formation of several impurities, primarily arising from the non-specific acylation of the different amino groups on the kanamycin A molecule. antecscientific.comresearchgate.net The presence and quantity of these impurities must be carefully controlled to ensure the quality of the final pharmaceutical product. thermofisher.com
Common impurities include positional isomers of amikacin, where the L-HABA side chain is attached to an amino group other than at the C-1 position. epo.orggoogleapis.com Products resulting from double acylation are also significant byproducts. google.comantecscientific.comresearchgate.net
| Impurity Name/Designation | Description | Reference |
|---|---|---|
| Kanamycin A | Unreacted starting material. Also known as Impurity D in the European Pharmacopoeia. | thermofisher.comantecscientific.comsynzeal.com |
| BB-K11 (Impurity G) | Positional isomer with L-HABA acylation at the N-3" amino group. | google.comgoogleapis.comveeprho.com |
| BB-K29 | Positional isomer with L-HABA acylation at the N-3 amino group. | epo.orggoogleapis.com |
| 1,3"-Di-HABA Kanamycin A (Impurity B) | Product of double acylation at the N-1 and N-3" positions. | antecscientific.com |
| 1,6'-Di-HABA Kanamycin A (Impurity F) | Product of double acylation at the N-1 and N-6' positions. | antecscientific.com |
| Other Novel Impurities | Structures identified include 1-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin D and other glycosidic variants. | researchgate.net |
The characterization and quantification of these impurities are critical aspects of quality control. Due to the lack of a strong UV-absorbing chromophore in aminoglycosides, analytical methods often require derivatization or specialized detection techniques. thermofisher.com High-Performance Liquid Chromatography (HPLC) is a primary method used for analysis. researchgate.net When coupled with Mass Spectrometry (MS), such as in HPLC-MSⁿ, detailed structural information about the impurities can be obtained by analyzing their fragmentation patterns. researchgate.net Other detection methods used with HPLC include Pulsed Electrochemical Detection (PED). antecscientific.com
Identification of Impurity Profiles in Amikacin Sulfate Salt Preparations
The synthesis of amikacin sulfate begins with its parent molecule, kanamycin A. Amikacin is a semi-synthetic aminoglycoside produced by the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. antecscientific.comnih.gov This chemical modification is designed to protect the molecule from bacterial enzymes that can cause resistance. nih.gov
However, the synthesis is not perfectly regioselective, leading to the formation of several process-related impurities. google.com These impurities can include the unreacted starting material, positional isomers from acylation at different amino groups, and products of multiple acylations. antecscientific.comresearchgate.net The European Pharmacopoeia (EP) specifies nine potential impurities in amikacin, many of which are byproducts of the acylation step. researchgate.net
The identification and quantification of these impurities are primarily performed using advanced chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). antecscientific.comontosight.ai Due to the lack of a strong chromophore in the amikacin molecule, detection often requires pre-column derivatization or specialized detectors like electrochemical detectors (ECD). antecscientific.comgoogle.com Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for the structural elucidation and characterization of unknown or novel impurities. researchgate.net
Commonly identified impurities in amikacin sulfate preparations are listed in pharmacopoeias and have been characterized through rigorous analytical studies.
Chemical Characterization of Specific Impurities (e.g., Kanamycin derivatives, Di-acylated products)
A deeper chemical characterization of specific impurities is essential for understanding their potential impact and for the development of robust analytical control strategies.
Kanamycin Derivatives: The most prominent impurity derived from the starting material is Kanamycin A itself, designated as Impurity D in the European Pharmacopoeia. antecscientific.comsynzeal.com Its presence indicates an incomplete synthesis reaction. Kanamycin A is structurally identical to amikacin but lacks the L-HABA side chain at the N-1 position. nih.gov Its concentration can increase during the preparation and storage of parenteral solutions, indicating it can also be a degradation product. google.com
Other kanamycin derivatives are positional isomers of amikacin. Amikacin Impurity A, for instance, is 3-HABA Kanamycin A, where the L-HABA chain is incorrectly attached to the amino group at the 3-position of the deoxystreptamine ring instead of the 1-position. scbt.comveeprho.com
Di-acylated Products: Di-acylated impurities arise when more than one L-HABA side chain is attached to the kanamycin A molecule. Kanamycin A has multiple amino groups that can potentially react during the acylation step. google.com The formation of these products is a key challenge in achieving high regioselectivity during synthesis. google.comgoogle.com
Examples of characterized di-acylated impurities include:
1,3-Di-HABA Kanamycin A (Impurity B): This molecule has L-HABA chains attached at both the N-1 and N-3 positions. antecscientific.com
1,6'-Di-HABA Kanamycin A (Impurity F): This impurity features L-HABA chains at the N-1 and N-6' positions. antecscientific.compharmaffiliates.com
1,3''-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A: This impurity results from double acylation at the N-1 and N-3'' positions. epo.org
The separation and identification of these di-acylated byproducts, along with other impurities, are crucial steps in the purification of amikacin to ensure that the final product meets the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia. uspbpep.com
Table of Compounds
Preclinical Pharmacokinetic Studies of Amikacin Sulfate Salt in Animal Models
Absorption Kinetics in Various Animal Species
Following parenteral administration, amikacin (B45834) is rapidly and almost completely absorbed. msdvetmanual.com Intramuscular (IM) administration in animals typically results in peak serum concentrations (Cmax) within 30 to 90 minutes. msdvetmanual.com The bioavailability of amikacin after IM injection is generally high, often exceeding 90%. msdvetmanual.combu.edu.eg
Studies in various animal species have demonstrated these absorption characteristics. For instance, in red-tailed hawks administered a single 20 mg/kg IM dose, mean peak amikacin serum concentrations of 65 ± 12 µg/mL were reached between 30 and 45 minutes post-injection. nih.gov In horses receiving IM injections, peak serum concentrations were observed at approximately 1 hour. nih.gov Similarly, broiler chickens given a 10 mg/kg IM dose achieved a Cmax of 15.25 µg/mL at 1.89 hours. bu.edu.eg In lactating sheep, an IM dose of 7.5 mg/kg resulted in a Cmax of 16.97 ± 1.54 µg/ml at 1.0 hour. researchgate.net
The route of administration significantly influences absorption kinetics. While IM and intravenous (IV) routes are common for systemic exposure, oral absorption of amikacin is negligible. wikipedia.org Subcutaneous administration is also utilized, with a study in greyhounds showing peak absorption at 1-2 hours. researchgate.net
Table 1: Absorption Kinetics of Amikacin in Various Animal Species Following Intramuscular Administration
| Animal Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Broiler Chickens | 10 | 15.25 | 1.89 | 95.20 | bu.edu.eg |
| Horses | 4.4 | 13.3 ± 1.6 | 1.0 | - | nih.gov |
| Horses | 6.6 | 23.0 ± 0.6 | 1.0 | - | nih.gov |
| Horses | 11.0 | 29.8 ± 3.2 | 1.0 | - | nih.gov |
| Red-Tailed Hawks | 20 | 65 ± 12 | 0.5 - 0.75 | - | nih.gov |
| Lactating Sheep | 7.5 | 16.97 ± 1.54 | 1.0 | 64.88 ± 6.16 | researchgate.net |
Distribution Characteristics within Animal Tissues and Biological Compartments
Amikacin, being a polar molecule at physiological pH, primarily distributes into the extracellular fluid. msdvetmanual.com Its penetration into most tissues is limited, with the notable exceptions of the renal cortex and the endolymph of the inner ear, where it can accumulate. msdvetmanual.com The volume of distribution (Vd) is an indicator of the extent of drug distribution. In red-tailed hawks, the Vd was estimated to be 0.28 ± 0.03 L/kg. nih.gov In lactating sheep, the Vd was 0.19 ± 0.02 L/kg after intravenous administration. researchgate.net Studies in goats have shown a Vd at steady state (Vdss) of 0.10 ± 0.03 L/kg on day 1 and 0.11 ± 0.05 L/kg on day 3 of repeated dosing. koreascience.kr
Tissue distribution studies in rabbits have shown that the kidney is the primary site of antibiotic deposition. nih.gov After intramuscular injection in rabbits, amikacin levels were found to be higher in the kidney compared to other tissues. nih.gov Encapsulating amikacin in carrier erythrocytes in rats led to increased accumulation in reticuloendothelial system organs like the liver and spleen. nih.gov In horses, amikacin has been shown to distribute into synovial and peritoneal fluids. nih.gov
Table 2: Volume of Distribution of Amikacin in Various Animal Species
| Animal Species | Route | Dose (mg/kg) | Volume of Distribution (L/kg) | Reference |
|---|---|---|---|---|
| Red-Tailed Hawks | IM | 20 | 0.28 ± 0.03 | nih.gov |
| Lactating Sheep | IV | 7.5 | 0.19 ± 0.02 | researchgate.net |
| Goats (Day 1) | IV | 10 | 0.10 ± 0.03 (Vdss) | koreascience.kr |
| Goats (Day 3) | IV | 10 | 0.11 ± 0.05 (Vdss) | koreascience.kr |
Elimination Pathways and Clearance Mechanisms in Animal Models
The primary route of elimination for amikacin is renal excretion, with the drug being largely excreted unchanged in the urine. msdvetmanual.comwikipedia.org This process is predominantly mediated by glomerular filtration. msdvetmanual.comwikipedia.org
In animal models, a significant portion of an administered amikacin dose is recovered in the urine. msdvetmanual.com Studies show that 80-90% of the drug is excreted via the kidneys within 24 hours of intramuscular administration. msdvetmanual.com The renal clearance of amikacin is closely correlated with the glomerular filtration rate (GFR). nih.govnih.gov In rats, amikacin administration was found to decrease creatinine (B1669602) clearance, indicating an effect on glomerular function. nih.gov A study in rats also demonstrated that amikacin can affect renal acid excretion, with a marked decrease in GFR observed at high doses. nih.gov In rabbits, amikacin appeared to have lower intrinsic renal toxicity compared to gentamicin (B1671437) and dibekacin (B1670413), which was correlated with its tubular reabsorption. asm.org
While renal excretion is the main elimination pathway, a small fraction of amikacin may be eliminated through other routes. However, amikacin is not significantly metabolized in the body. wikipedia.orgwho.int The drug that accumulates in deep tissue compartments, such as the renal cortex, is released slowly over a protracted period. msdvetmanual.com In a study with low-clearance liposomal amikacin in rhesus monkeys, urinary clearance accounted for approximately 43% of the total plasma clearance after repeated dosing, suggesting other clearance mechanisms for this specific formulation. nih.gov
Table 3: Elimination Half-Life and Clearance of Amikacin in Various Animal Species | Animal Species | Route | Dose (mg/kg) | Elimination Half-Life (hours) | Total Body Clearance | Reference | | :--- | :--- | :--- | :--- | :--- | | Red-Tailed Hawks | IM | 20 | 2.02 ± 0.63 | - | nih.gov | | Broiler Chickens | IV | 10 | 4.48 | 0.08 L/h/kg | bu.edu.eg | | Horses | IV | 4.4 | 1.44 | - | nih.gov | | Horses | IV | 6.6 | 1.57 | - | nih.gov | | Horses | IV | 11.0 | 1.14 | - | nih.gov | | Lactating Sheep | IV | 7.5 | 1.64 ± 0.06 | 1.36 ± 0.1 ml/min/kg | researchgate.net | | Goats (Day 1) | IV | 10 | 1.00 ± 0.28 | 0.07 ± 0.02 L/h/kg | koreascience.kr | | Goats (Day 3) | IV | 10 | 1.22 ± 0.29 | 0.06 ± 0.01 L/h/kg | koreascience.kr | | Sprague-Dawley Rats | IP | 10 | 5.87 | - | jidc.orgnih.gov | | Cows | IV | 25 | 1.33 ± 0.029 | - | akjournals.com | | Cows | IM | 25 | 2.75 ± 0.38 | - | akjournals.com |
Pharmacokinetic Modeling in Preclinical Animal Investigations
Pharmacokinetic models are essential for characterizing the disposition of amikacin in animal bodies. Both compartmental and non-compartmental models have been employed in preclinical studies.
A two-compartment open model was found to best describe the disposition of amikacin in broiler chickens following intravenous injection. bu.edu.eg In horses, a single-compartment model was used to describe the elimination kinetics after intramuscular administration. nih.gov The elimination kinetics of aminoglycosides, including amikacin, often follow a three-compartment model, which accounts for a deep tissue compartment, likely representing the binding of the drug in renal tubular cells. msdvetmanual.com
Non-compartmental analysis has also been widely used to determine pharmacokinetic parameters. For instance, in a study in Sprague-Dawley rats investigating drug interactions, non-compartmental analysis was used to estimate parameters such as the area under the concentration-time curve (AUC), elimination rate constant (Ke), and elimination half-life (t1/2e). jidc.orgnih.govresearchgate.net Similarly, a model-independent method was used to analyze the pharmacokinetics of amikacin encapsulated in carrier erythrocytes in rats. nih.govoup.com Physiologically based pharmacokinetic (PBPK) models are also being developed to predict tissue exposures of amikacin. frontiersin.org
Influence of Co-administered Compounds on Amikacin Sulfate (B86663) Salt Pharmacokinetics in Animal Models
The co-administration of other drugs can alter the pharmacokinetic profile of amikacin. Studies in animal models have investigated these potential interactions.
In Sprague-Dawley rats, the concurrent administration of aminophylline (B1665990) with amikacin resulted in a significant decrease in amikacin's maximum concentration (Cmax) and area under the curve (AUC), while the elimination rate constant (Ke) increased and the elimination half-life (t1/2) decreased. jidc.orgnih.govresearchgate.net This suggests that aminophylline may enhance the elimination of amikacin. jidc.org
Another study in Sprague-Dawley rats investigated the effect of pre-treatment with betamethasone (B1666872) on amikacin pharmacokinetics. The results showed that betamethasone pre-treatment led to a lower Cmax and AUC for amikacin, a faster elimination rate, and a shorter half-life. iapchem.orgsrce.hrresearchgate.net It is suggested that betamethasone may increase the glomerular filtration rate, thereby accelerating the renal elimination of amikacin. srce.hr
Table 4: Influence of Co-administered Compounds on Amikacin Pharmacokinetics in Sprague-Dawley Rats
| Treatment Group | Cmax | AUC₀→∞ | Ke (hours⁻¹) | t₁/₂ (hours) | Reference |
|---|---|---|---|---|---|
| Amikacin only | 42.4 µmol/L | 84.9 µmol/L/h | 0.12 | 5.87 | jidc.orgnih.gov |
| Amikacin + Aminophylline | 19.0 µmol/L | 41.4 µmol/L/h | 0.24 | 2.88 | jidc.orgnih.gov |
| Saline + Amikacin | 31.4 µmol L⁻¹ | 153.5 µmol h L⁻¹ | 0.18 | 3.9 | iapchem.org |
Advanced Analytical Methodologies for Amikacin Sulfate Salt
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of amikacin (B45834) sulfate (B86663), enabling its separation from impurities, degradation products, and its synthetic precursor, kanamycin (B1662678). oup.comnih.govthermofisher.com Various chromatographic modes have been developed to overcome the analytical hurdles posed by amikacin's high polarity and low volatility.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the assay of amikacin sulfate. researchgate.net Due to the compound's inability to absorb UV light, direct analysis is often not feasible. oup.comnih.gov Consequently, many HPLC methods incorporate a derivatization step. researchgate.net Reversed-phase (RP) HPLC is the most common approach, where amikacin, after derivatization, is separated on a nonpolar stationary phase like C18. oup.comnih.govnih.gov
A typical RP-HPLC method involves pre-column derivatization followed by isocratic or gradient elution. For instance, a validated method uses a Spherisorb C18 column with a mobile phase of acetonitrile (B52724) and 0.1 M sodium acetate (B1210297) buffer (pH 5.0) in a 25:75 (v/v) ratio, with detection at 330 nm after derivatization. oup.comnih.gov Another study optimized an RP-HPLC method using a C18 column with a mobile phase of acetonitrile and acetate buffer (25:75 v/v) at a flow rate of 2 mL/min, achieving a retention time of 8.9 minutes. ijpsr.com
Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A UHPLC method for amikacin in human serum utilized a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 0.4 mL/min. phmethods.netphmethods.net Detection was performed using a fluorescence detector after pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). phmethods.netphmethods.net This method demonstrated excellent linearity and a low limit of detection (LOD) of 50 ng/mL. phmethods.netphmethods.net
| Parameter | HPLC Method oup.comnih.gov | UHPLC Method phmethods.netphmethods.net |
|---|---|---|
| Technique | RP-HPLC | RP-UHPLC |
| Column | Spherisorb C18 ODS2 (250 × 4.6 mm, 5 µm) | Shim-Pack XR-ODS III C18 (150 X 2.1 mm, 2.1 µm) |
| Mobile Phase | Acetonitrile:0.1 M Sodium Acetate Buffer (pH 5.0) (25:75, v/v) | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 2.0 mL/min | 0.4 mL/min |
| Detection | Photo-Diode Array (PDA) at 330 nm | Fluorescence (Ex: 265 nm, Em: 315 nm) |
| Derivatization | Pre-column (Hantzsch reaction) | Pre-column (FMOC-Cl) |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode well-suited for highly polar compounds like amikacin. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. One method describes the analysis of eight aminoglycosides, including amikacin, on a mixed-mode Amaze TCH column, which combines HILIC and cation-exchange mechanisms. helixchrom.com This approach used a mobile phase of acetonitrile, water, and ammonium (B1175870) formate (B1220265) with Evaporative Light Scattering Detection (ELSD). helixchrom.com
Ion Chromatography (IC), specifically High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD), is the method stipulated in the United States Pharmacopeia (USP) for the assay of amikacin and its related impurity, kanamycin. thermofisher.comwaters.com This technique separates aminoglycosides based on the weak acidic nature of their hydroxyl groups at high pH. The analysis is performed on a specialized column (e.g., CarboPac MA1) with an alkaline eluent such as sodium hydroxide. thermofisher.com The PAD system allows for the direct detection of these non-chromophoric compounds. waters.com IC is also used to determine the sulfate counter-ion and other anionic impurities in amikacin sulfate drug substances. thermofisher.com
Thin Layer Chromatography (TLC) is a simpler chromatographic technique primarily used for the identification and purity assessment of amikacin sulfate. Pharmacopoeial methods, such as those in the Japanese and European Pharmacopoeias, describe TLC for identity testing and the detection of related substances. nihs.go.jpuspbpep.com
In a typical method, amikacin sulfate is spotted on a silica (B1680970) gel plate. nihs.go.jpuspbpep.com The plate is then developed using a mobile phase, such as a mixture of water, ammonia (B1221849) water, methanol, and methylene (B1212753) chloride. nihs.go.jpuspbpep.com After development, the plate is dried and sprayed with a visualization agent, commonly a ninhydrin (B49086) solution, followed by heating. nihs.go.jpuspbpep.com The principal spot corresponding to amikacin should match the Rf value of a reference standard, and any impurity spots are compared against a diluted standard. nihs.go.jp
Derivatization is a critical strategy in the analysis of amikacin, converting it into a derivative with properties more suitable for detection, most commonly by UV or fluorescence detectors. pnu.ac.irtandfonline.com
Pre-column Derivatization: This is the most common approach, where the derivatization reaction is performed before the sample is injected into the chromatograph. oup.comnih.gov
Hantzsch Condensation Reaction: This reaction is used to form a colored product that can be detected by a UV or Diode Array Detector (DAD). oup.comnih.govnih.gov The reaction involves mixing amikacin with the Hantzsch reagent (a mixture of acetylacetone, formaldehyde (B43269), and an acetate buffer) and heating the mixture. nih.gov The resulting derivative is then separated and quantified by RP-HPLC. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with the primary amino groups of amikacin to form a highly fluorescent derivative. phmethods.netphmethods.net This allows for very sensitive detection using a fluorescence detector. Glycine is often added after the reaction to stabilize the fluorescent complex. phmethods.netphmethods.net
1-naphthoyl chloride: This agent is used to create a derivative that absorbs strongly in the UV region, allowing for detection at 295 nm. tandfonline.comtandfonline.com The reaction is typically carried out in pyridine. tandfonline.com
Other Reagents: Various other reagents have been employed, including 4-chloro-3,5-dinitrobenzotrifluoride, ninhydrin, and o-phthalaldehyde (B127526) (OPA). pjps.pksigmaaldrich.com
Post-column Derivatization: In this strategy, the derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. pnu.ac.ir While less common than pre-column derivatization for amikacin, it avoids the potential issue of forming multiple derivative products that could complicate the chromatogram. pnu.ac.ir
| Reagent | Reaction Principle | Detection Method | Reference |
|---|---|---|---|
| Hantzsch Reagent | Condensation reaction with primary amines | UV/DAD (e.g., 330-340 nm) | oup.comnih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Forms fluorescent adduct with amines | Fluorescence (e.g., Ex 265 nm, Em 315 nm) | phmethods.netphmethods.net |
| 1-naphthoyl chloride | Forms UV-absorbing derivative | UV (e.g., 295 nm) | tandfonline.comtandfonline.com |
| Ninhydrin | Forms a colored product (Ruhemann's purple) with primary amines | UV/Visible (e.g., 400 nm or 650 nm) | pjps.pkscielo.br |
| o-phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol | Fluorescence | nih.gov |
Electrochemical Methods
Electrochemical methods provide sensitive and specific means for the determination of amikacin sulfate. pnu.ac.ir These techniques are particularly useful as they can sometimes be applied with minimal sample pretreatment.
Polarography and Cyclic Voltammetry
Polarographic techniques have been developed for amikacin analysis. One such method is single-scan oscillopolarography, which has been applied to the formaldehyde derivative of amikacin. nih.gov In a Britton-Robinson buffer solution at pH 8.0, the peak current of the derivative is proportional to the amikacin concentration. nih.gov This method has demonstrated a linear range from 6.0 x 10⁻⁷ to 5.0 x 10⁻⁵ mol/L, with a detection limit of 2.4 x 10⁻⁷ mol/L. nih.gov Cyclic voltammetry has also been utilized in the analysis of amikacin, for instance, in studies involving modified glassy carbon electrodes to monitor its release from coatings on bone implants. nvsu.ru
Amperometry and Pulsed Amperometric Detection (PAD)
Amperometry, particularly when coupled with chromatography, is a highly effective analytical approach. americanlaboratory.com The United States Pharmacopeia (USP) monograph for amikacin assay specifies a method using High Performance Anion Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD). waters.comwaters.com This technique leverages a gold electrode for detection and is suitable for analyzing aminoglycosides which lack chromophores. americanlaboratory.comnih.gov The method demonstrates excellent linear response and meets USP system suitability requirements for resolution, tailing factor, and repeatability, making it suitable for the assay of amikacin in pharmaceutical products. waters.comwaters.com
Other Analytical Approaches: Chemiluminescence, Rayleigh Scattering, Immunoassays, Microbial Assays
A diverse array of other analytical techniques is available for the quantification of amikacin sulfate.
Chemiluminescence (CL): Chemiluminescence methods are known for their high sensitivity. researchgate.net One approach is based on the inhibition of the chemiluminescence emission from the luminol-hydrogen peroxide system catalyzed by Copper (Cu(II)). nih.gov Amikacin forms a complex with the copper catalyst, thereby inhibiting the reaction. This method has a linear range of 9.89-20 mg/L and a detection limit of 2.97 mg/L. nih.gov Conversely, another method utilizes the enhancement of the CL signal from a luminol (B1675438) system with a trivalent copper-periodate complex (DPC) as an oxidant. researchgate.net In the presence of amikacin sulfate, the CL intensity is enhanced, allowing for quantification in the range of 4.0×10⁻⁹ to 4.0×10⁻⁶ g/mL, with a detection limit of 1.2×10⁻⁹ g/mL. researchgate.net
Rayleigh Scattering: This spectrometric method is mentioned as a potential analytical technique for amikacin, although it is less commonly detailed in readily available literature compared to other methods. pnu.ac.ir
Immunoassays: Immunoassays are preferred methods for measuring amikacin levels in serum and produce results comparable to other techniques. medscape.com A common format is the homogeneous particle-enhanced turbidimetric immunoassay. thermofisher.com This assay is based on the competition between amikacin in a sample and amikacin coated onto a microparticle for binding sites on an anti-amikacin antibody. thermofisher.com The agglutination of the microparticles is inhibited by the presence of amikacin in the sample, and the rate of absorbance change is measured photometrically. thermofisher.com Another format is the homogenous enzyme immunoassay, which involves competition between the drug in the sample and a drug labeled with an enzyme (like glucose-6-phosphate dehydrogenase) for antibody binding sites. avma.org
Microbial Assays: These assays determine the potency of amikacin based on its inhibitory effect on microbial growth. scielo.brnih.gov The agar (B569324) diffusion method is a common technique where zones of inhibition on agar plates inoculated with a susceptible microorganism, such as Staphylococcus aureus, are measured. scielo.brscielo.br The size of the inhibition zone correlates with the concentration of the antibiotic. scielo.br Another approach is the turbidimetric method, which measures the inhibition of microbial growth in a liquid culture by assessing the turbidity of the solution. nih.gov A specific strain of Providencia stuartii, resistant to other antibiotics but not amikacin, has also been used as the test organism to ensure assay specificity. nih.gov
Method Validation and Performance Parameters for Amikacin Sulfate Salt Analysis
Validation of analytical methods for amikacin sulfate is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure reliability and accuracy. benthamdirect.com Key performance parameters that are consistently evaluated across different analytical techniques include linearity, range, accuracy, precision, sensitivity, and robustness. benthamdirect.comnih.gov
Linearity and Range: Methods are tested across a range of concentrations to establish a linear relationship between the analytical signal and the concentration of amikacin. For HPLC methods, linear ranges such as 10–50 µg/mL and 0.10–25.0 µg/mL have been reported. nih.govijpsr.com Spectrophotometric methods have shown linearity in ranges like 10-50 µgmL-1, while microbial assays are linear from 1 - 16 µgmL-1. scielo.br
Accuracy: Accuracy is typically assessed through recovery studies, with results often expressed as a percentage. High accuracy is consistently reported, with recovery values generally falling between 98.08% and 100.72%. researchgate.net One HPLC method reported an accuracy of 99.88 ± 0.42%. benthamdirect.com
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). researchgate.net Results are expressed as the relative standard deviation (%RSD), with values typically required to be less than 2.0% or 5.0%, depending on the method. scielo.brresearchgate.net
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For a spectrophotometric method using ninhydrin, LOD and LOQ were found to be 0.98 and 2.97 µg/mL, respectively. scielo.br A highly sensitive HPLC method reported LOD and LOQ values of 0.024 and 0.071 µg/mL. nih.gov
Robustness: Robustness is tested by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, detection wavelength) and observing the effect on the results. benthamdirect.comijpsr.com Low %RSD values (e.g., <0.5%) indicate the method is robust. benthamdirect.com
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. For amikacin, this often involves demonstrating that the method can separate the main drug from its synthetic precursor, kanamycin, and from various degradation products generated under stress conditions (acidic, alkaline, oxidative, etc.). benthamdirect.comoup.com
| Analytical Method | Parameter | Reported Value/Range | Reference |
|---|---|---|---|
| HPLC | Linearity Range | 12.5-125% of nominal concentration | benthamdirect.com |
| HPLC | Accuracy (% Recovery) | 99.88 ± 0.42% | benthamdirect.com |
| HPLC | Precision (%RSD) | <1.2% | benthamdirect.com |
| Spectrophotometry (Ninhydrin) | LOD | 0.98 µg/mL | scielo.br |
| Spectrophotometry (Ninhydrin) | LOQ | 2.97 µg/mL | scielo.br |
| Microbial Assay (Agar Diffusion) | LOD | 1.07 µg/mL | scielo.br |
| Microbial Assay (Agar Diffusion) | LOQ | 3.24 µg/mL | scielo.br |
| Chemiluminescence (Inhibition) | Linearity Range | 9.89-20 mg/L | nih.gov |
| Chemiluminescence (Inhibition) | LOD | 2.97 mg/L | nih.gov |
| Oscillopolarography | LOD | 2.4 x 10⁻⁷ mol/L | nih.gov |
Linearity and Detection/Quantification Limits
Method validation rigorously establishes the linear relationship between the concentration of the analyte and the analytical signal. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of the method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Several studies have demonstrated the linearity of various analytical methods for this compound over a range of concentrations. For instance, an HPLC method with pre-column derivatization using Hantzsch reagent was found to be linear in the concentration range of 0.10–25.0 µg/mL. nih.gov Another HPLC method reported linearity in a concentration range of 12.5-125% of the analytical concentration. researchgate.net A capillary electrophoresis method showed linearity from 1.9 to 10 μg/mL. researchgate.net These methods exhibit high correlation coefficients (R²), typically greater than 0.999, indicating a strong linear relationship. nih.govresearchgate.net The sensitivity of these methods is demonstrated by their low LOD and LOQ values.
Below is a summary of linearity and sensitivity data from various validated methods for the analysis of this compound.
| Analytical Technique | Linear Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| HPLC-DAD (Hantzsch reagent) | 0.10–25.0 µg/mL | Not Specified | 0.024 µg/mL | 0.071 µg/mL | nih.gov |
| Capillary Electrophoresis (C4D) | 1.9–10 µg/mL | 0.9991 | 0.649 µg/mL | 1.9 µg/mL | researchgate.net |
| Spectrophotometry (Vanillin reagent) | 10-50 µg/mL | 0.9991-0.9998 | Not Specified | Not Specified | researchgate.net |
| Molecularly Imprinted SPR Nanosensor | 0.01-0.15 µg/mL | Not Specified | 0.0025 µg/mL | Not Specified | researchgate.net |
Precision, Accuracy, Specificity, and Robustness Studies
The reliability of an analytical method is confirmed through rigorous evaluation of its precision, accuracy, specificity, and robustness.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Studies report both intra-day (repeatability) and inter-day (intermediate precision) data, with %RSD values typically below 2%, indicating high precision. researchgate.net For one HPLC method, the precision was found to be less than 1.2% RSD. researchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. High recovery percentages, generally in the range of 98-102%, demonstrate the accuracy of the method. An HPLC method for Amikacin sulfate showed high accuracy with a mean recovery of 99.88% ± 0.42%. researchgate.net Another spectrophotometric method reported a percentage of recovery between 103-106.4%. researchgate.net
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Precision (%RSD) | HPLC | <1.2% | researchgate.net |
| Accuracy (% Recovery) | HPLC | 99.88 ± 0.42% | researchgate.net |
| Precision (%RSD) | Spectrophotometry | 0.004-0.005% | researchgate.net |
| Accuracy (% Recovery) | Spectrophotometry | 103-106.4% | researchgate.net |
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Amikacin sulfate, specificity is crucial for separating the active ingredient from its main process-related impurity, kanamycin sulfate. oup.comoup.com Method specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. oup.comnih.gov The developed methods should be able to resolve the amikacin peak from any degradation products formed and from known impurities, thus proving they are stability-indicating. oup.comresearchgate.net
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate are varied. oup.comnih.gov A robust method shows minimal variation in results, with %RSD values often below 2% for any changes, as demonstrated in a study where the robustness was found to be less than 0.5% RSD. researchgate.net
Application in Impurity Profiling and Quality Control of this compound
Advanced analytical methods are fundamental to the impurity profiling and quality control of this compound. Impurity profiling is the identification, and quantification of impurities in a drug substance. researchgate.net For Amikacin sulfate, a key focus is on controlling process-related impurities, the most significant of which is kanamycin sulfate, the starting material for its semi-synthesis. oup.comoup.com
Pharmacopoeial monographs, such as the United States Pharmacopeia (USP), set strict limits for impurities. pharmacopeia.cnpharmacopeia.cn The USP monograph for Amikacin describes an HPLC method using an electrochemical detector and specifies a resolution of not less than 3 between the amikacin and kanamycin peaks, ensuring adequate separation for accurate quantification. oup.compharmacopeia.cn Validated HPLC methods are routinely used in quality control laboratories to ensure that batches of Amikacin sulfate meet these specifications. klivon.com These methods allow for the precise quantification of kanamycin and other potential impurities, ensuring the safety and efficacy of the final drug product. google.com
The stability-indicating nature of many validated HPLC methods is also critical for quality control. researchgate.net By being able to separate and quantify degradation products, these methods are used in stability studies to assign a shelf-life to the drug product. Routine quality control testing involves using these validated analytical procedures to confirm the identity, purity, and potency of Amikacin sulfate in both the bulk drug substance and finished pharmaceutical formulations. klivon.com
Environmental Fate and Degradation Pathways of Amikacin Sulfate Salt
Environmental Release and Distribution Pathways
The primary route for amikacin (B45834) sulfate's entry into the environment is through the excretion of unchanged or metabolized compounds from humans and animals undergoing treatment. nih.govwikipedia.org A significant portion, approximately 94-98% of an administered dose, is excreted unchanged in the urine within 24 hours in individuals with normal renal function. wikipedia.org This leads to its introduction into wastewater systems.
Hospital effluents are significant point sources for amikacin, often containing higher concentrations of the antibiotic and resistant bacteria compared to municipal wastewater. nih.govresearchgate.netscielo.br Studies have detected amikacin and bacteria resistant to it in hospital sewage. nih.govscielo.brasm.org Conventional wastewater treatment plants (WWTPs) are not specifically designed to eliminate complex pharmaceutical molecules like amikacin. nih.govfrontiersin.orgresearchgate.net Consequently, these facilities can act as conduits, releasing the antibiotic and its transformation products into receiving surface waters, such as rivers and lakes. nih.govfrontiersin.org Another potential, though less documented, release pathway is from pharmaceutical manufacturing facilities. frontiersin.org Once in aquatic systems, the compound can be distributed between the water column and sediment.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photodegradation) and water (hydrolysis).
Photodegradation Mechanisms and Kinetics
Amikacin contains chromophores, parts of a molecule that absorb light, which can absorb light at wavelengths greater than 290 nm. nih.gov This characteristic makes it potentially susceptible to direct degradation by sunlight (photolysis). nih.gov Forced degradation studies, which subject the compound to stress conditions like intense light, have confirmed that amikacin sulfate (B86663) can be broken down by photolysis. oup.comnih.gov However, specific kinetic data and the identification of photolytic byproducts in natural environmental settings are not extensively detailed in the available literature. The process of photodegradation can be influenced by various water quality parameters, such as the presence of organic matter and inorganic ions, which can either enhance or inhibit the reaction. nih.govresearchgate.net
Hydrolysis Stability and Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. Amikacin sulfate is generally considered to be stable against hydrolysis under typical environmental pH and temperature conditions due to the absence of functional groups that are readily hydrolyzed. nih.gov However, stability studies performed under forced conditions (acidic, alkaline, and neutral) have shown that degradation can occur, indicating that while stable, it is not completely inert to hydrolysis under all conditions. oup.comnih.gov One study noted that amikacin sulfate in a 0.9% sodium chloride solution remained chemically stable for 30 days at 4°C and for 7 days at 23°C, suggesting reasonable stability in aqueous solutions. nih.gov
Biotic Degradation and Microbial Metabolism
Biotic degradation, the breakdown of organic matter by living organisms, is a crucial process in determining the ultimate fate of many chemical compounds in the environment.
Role of Environmental Microorganisms in Amikacin Sulfate Salt Degradation
The microbial degradation of amikacin in the environment is a complex issue. Amikacin was specifically designed to be resistant to many of the aminoglycoside-inactivating enzymes produced by bacteria, which is why it is effective against certain resistant strains. wikipedia.org This inherent stability suggests that its biodegradation in the environment may be a slow process. Indeed, one environmental risk assessment classified amikacin as very persistent, with a calculated half-life (DT50) in the whole system (water and sediment) of 2629 days at 12°C according to OECD 308 test guidelines. janusinfo.se
Mobility and Transport in Environmental Compartments
The mobility of amikacin sulfate in the environment determines its potential to move from soil to groundwater or to be transported in surface waters. This is largely governed by its tendency to adsorb to soil and sediment particles.
The potential mobility of a chemical in soil is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A structure-based estimation method predicted a Koc value for amikacin of 10, which suggests very high mobility. nih.gov However, this estimation does not fully account for the compound's ionic nature. Amikacin has several amine functional groups and reported pKa values of 6.7, 8.4, 8.4, and 8.9. nih.gov This means that in typical environmental pH ranges (5-9), the compound will exist almost entirely in its protonated, cationic (positively charged) form. nih.gov Cations generally adsorb more strongly to negatively charged soil components like clay and organic matter than their neutral counterparts. nih.gov
Experimental data provides a more accurate picture. A study using OECD Guideline 106 determined an average Koc value of 33.8 mL/g for soils and 36.7 mL/g for sludges. amazonaws.com While these values still classify amikacin as highly mobile according to some schemes, they indicate a greater degree of adsorption than the originally estimated value of 10. amazonaws.com This suggests that while amikacin has the potential to leach through the soil profile and reach groundwater, its cationic nature provides a mechanism for retardation via adsorption. amazonaws.com Its high water solubility further contributes to its potential for transport in the aqueous phase. wikipedia.org
Data Tables
Table 1: Physicochemical and Mobility Properties of Amikacin
| Property | Value | Source |
| pKa | 6.7, 8.4, 8.4, 8.9 | nih.gov |
| Log K_ow (Octanol-Water Partition Coefficient) | < -2.00 | janusinfo.se |
| Estimated K_oc_ (mL/g) | 10 | nih.gov |
| Experimental K_oc_ (mL/g) - Soil | 33.8 (average) | amazonaws.com |
| Experimental K_oc_ (mL/g) - Sludge | 36.7 (average) | amazonaws.com |
Table 2: Environmental Persistence of Amikacin
| Study Type | Matrix | Half-life (DT_50) | Conditions | Source |
| OECD 308 | Water-Sediment System | 2629 days | 12°C | janusinfo.se |
Leaching and Runoff Characteristics
The potential for a chemical to move through the soil profile with water (leaching) or be transported over the soil surface with rainwater (runoff) is closely linked to its properties, particularly its water solubility and interaction with soil particles.
This compound is characterized by its high solubility in water. medcraveonline.com This property, combined with the fact that it is often excreted unchanged, suggests a potential for mobilization into aquatic systems. nih.govnih.govlidsen.com The transport of antibiotics from agricultural land, a primary recipient of animal manure containing such residues, can occur through both leaching and surface runoff. nih.govlidsen.com
A key parameter for estimating the mobility of a compound in soil is the soil organic carbon-water partitioning coefficient (Koc). Using a structure estimation method, the Koc for amikacin has been estimated at 10. nih.gov According to classification schemes, this low value suggests that amikacin is expected to have very high mobility in soil, indicating a significant potential for leaching. nih.gov However, this estimation may not fully account for the strong ionic interactions typical of cationic molecules like amikacin in a soil matrix.
The actual extent of leaching and runoff is also heavily influenced by site-specific conditions, including:
Soil Properties: The rate of water infiltration and movement through soil is a primary indicator of leaching potential. usda.gov Soils are categorized into hydrologic groups (A, B, C, D) based on their infiltration rates, with well-drained soils (Group A) having the highest leaching potential. usda.gov The existence of preferential flow paths, such as macropores from roots or earthworms, can also significantly accelerate the transport of contaminants to groundwater. auburn.edu
Topography and Geology: The slope of the land influences the balance between runoff and infiltration. Areas with karst topography, characterized by soluble bedrock and features like sinkholes, present a higher risk for rapid contaminant transport to groundwater. usda.gov
Agricultural Practices: The application of animal manure as fertilizer is a major pathway for introducing antibiotics to agricultural soils. nih.gov The timing and method of manure application relative to rainfall events can significantly impact the amount of antibiotic lost to runoff.
Adsorption and Desorption Behaviors
Adsorption, the process of a chemical binding to solid particles, and its reverse, desorption, are critical in determining the fate and transport of antibiotics in the environment. mdpi.com These processes control the concentration of the compound in the soil solution, its bioavailability, and its mobility. nih.gov
Amikacin possesses several amine groups, and with pKa values of 6.7, 8.4, and 8.9, it exists almost entirely as a polycationic (positively charged) molecule in typical environmental pH ranges. nih.gov This cationic nature is a dominant factor in its adsorption behavior. It is expected to bind strongly to negatively charged components of the soil matrix, such as clay minerals and organic matter, primarily through electrostatic attraction. naas.org.in
The soil-water partition coefficient (Kd) quantifies the extent of adsorption. ecetoc.org A high Kd value indicates that the compound is strongly bound to the soil and therefore less mobile. naas.org.in While specific, experimentally determined Kd values for amikacin across various soil types are not widely available in the literature, the estimated Koc value provides a basis for assessing its potential partitioning. The relationship between Kd and Koc is given by:
Kd = Koc × foc
where foc is the fraction of organic carbon in the soil.
| Compound | Parameter | Estimated Value | Implication for Mobility | Source |
|---|---|---|---|---|
| Amikacin | Koc (L/kg) | 10 | Very High Mobility | nih.gov |
The adsorption and desorption of aminoglycosides are influenced by several factors:
Soil pH: Soil pH affects both the charge of the antibiotic molecule and the surface charge of soil particles. frontiersin.org As pH increases, the negative charge on soil colloids (like clay and organic matter) generally increases, which would enhance the adsorption of cationic molecules like amikacin.
Soil Composition: The content of clay and organic matter is crucial. nih.gov Soils with higher clay and organic matter content have more negatively charged sites available for electrostatic binding, leading to stronger adsorption of cationic antibiotics.
Complex Interactions: Research on aminoglycosides has shown that their sorption to natural organic matter (NOM) can be complex, following a dual-mode model that involves both Langmuir (saturable) and linear (non-saturable) isotherms. nih.govacs.org This suggests multiple types of binding interactions occurring simultaneously.
Desorption determines the potential for a previously bound antibiotic to be released back into the soil solution. For strongly adsorbed compounds, desorption can be limited, leading to long-term persistence in the soil. naas.org.in
Modeling Approaches for Environmental Fate Prediction
Mathematical models are essential tools for estimating the environmental distribution and potential risks of chemicals like this compound, particularly when experimental data is limited. These models use the physicochemical properties of the substance and characteristics of the environment to predict its behavior.
Several types of models are used to predict the environmental fate of pharmaceuticals:
Multimedia Fugacity Models: These models, such as the Level III fugacity model, predict the partitioning and concentration of a chemical in different environmental compartments like air, water, soil, and sediment. acs.org They are valuable for obtaining a large-scale picture of a chemical's distribution. The models require input parameters such as the partition coefficients (e.g., Koc), which are critical for determining how the chemical moves between compartments. ecetoc.orgacs.org
Pharmacokinetic (PK) Models: Physiologically based pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion of drugs in humans or animals. mdpi.com By predicting the amount and form of the drug excreted, these models provide crucial information on the "source term," or the initial input of the chemical into the environment. mdpi.com
Sorption and Transport Models: Specific models are used to describe the interaction of chemicals with soil and their subsequent movement. For example, the sorption of aminoglycosides onto natural organic matter has been described using a dual-mode model combining Langmuir and linear isotherms. acs.org Transport models can simulate leaching and runoff, often requiring the Kd or Koc as a key input parameter to describe the interaction with soil. ecetoc.org
Degradation Kinetics Models: The persistence of a compound is described by its degradation rate. For aminoglycosides in water, a "sorption-enhanced phototransformation" mechanism has been proposed as a modeling concept. nih.govacs.org This model suggests that the degradation of the antibiotic by sunlight is accelerated when it is adsorbed onto the surface of natural organic matter. nih.govacs.org Other models, such as the Korsmeyer-Peppas model, can be used to describe the release kinetics of a substance from a matrix, which can be analogous to its release from soil or manure particles into the environment. nih.gov
The table below summarizes some of the modeling approaches relevant to predicting the environmental fate of amikacin.
| Model Type | Application | Key Input Parameters for Amikacin | Source |
|---|---|---|---|
| Multimedia Fugacity Model | Predicts partitioning and concentrations in air, water, soil, and sediment. | Koc, Water Solubility, Vapor Pressure | acs.org |
| Pharmacokinetic (PBPK) Model | Estimates excretion rates from humans/animals to determine environmental input. | Dosage, Clearance Rate, Metabolism Data | mdpi.com |
| Dual-Mode Sorption Model | Describes complex adsorption behavior onto organic matter. | Sorption Isotherm Data | acs.org |
| Sorption-Enhanced Phototransformation | Models degradation in sunlit waters where sorption accelerates the process. | Adsorption coefficients, Quantum Yield | nih.gov |
The accuracy of these models is highly dependent on the quality of the input data. For amikacin, a lack of experimentally derived environmental data, such as soil-specific Kd values and degradation rates, presents a significant challenge for precise environmental fate prediction.
Novel Derivatives and Structure Activity Relationship Sar Studies of Amikacin Sulfate Salt
Design Principles for Overcoming Resistance Mechanisms
The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the drug molecule by AMEs, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govmdpi.comnih.gov These enzymes alter the structure of the aminoglycoside, reducing its binding affinity to the bacterial 16S rRNA, its primary target. nih.govsemanticscholar.org Therefore, the core design principle for novel amikacin (B45834) derivatives is to create molecules that are refractory to modification by these enzymes while retaining potent antibacterial activity. nih.govresearchgate.net
Key strategies to achieve this include:
Modification of Susceptible Functional Groups: This involves altering the hydroxyl (-OH) and amino (-NH2) groups on the amikacin scaffold that are the primary targets for AMEs. semanticscholar.org The goal is to introduce chemical groups that sterically hinder the enzyme's access to the modification site without disrupting the essential interactions with the ribosomal target. nih.gov
Structural Alterations to Preclude Enzyme Binding: The addition of the (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring of kanamycin (B1662678) A to create amikacin was an early successful application of this principle. mdpi.comnih.gov This modification protects against several AMEs, including AAC(1), APH(3')-Ia, and ANT(2''). nih.gov
Development of AME Inhibitors: An alternative approach involves the co-administration of a compound that inhibits the AME, thereby restoring the activity of the original aminoglycoside. nih.govresearchgate.net Research has focused on identifying small molecules and peptide-based inhibitors that can bind to the active site of AMEs. semanticscholar.orgnih.gov
Synthesis of Novel Amikacin Sulfate (B86663) Salt Analogs and Semisynthetic Aminoglycosides
Building on these design principles, researchers have synthesized a variety of novel amikacin analogs and other semisynthetic aminoglycosides.
Targeted Modifications of the Kanamycin A Scaffold
Kanamycin A remains a foundational scaffold for the development of new aminoglycosides. mdpi.com Its structure offers multiple sites for chemical modification.
N-1 Acylation: The synthesis of amikacin itself is a prime example of successful N-1 acylation of kanamycin A. pharmafeatures.comgoogle.com This strategy continues to be explored with different acyl groups to enhance activity against resistant strains. mdpi.com
6"-Position Modifications: The primary hydroxyl group at the 6" position of kanamycin A is a readily available site for selective modification. mdpi.com Semisynthetic derivatives of tobramycin (B1681333) and amikacin have been prepared by modifying their 6'' positions with various hydrogen bond donors and acceptors. researchgate.net
Enzymatic Synthesis: Regioselective enzymatic modification of the amikacin scaffold has emerged as a powerful tool. For instance, the use of enzymes like 6′-N-AG acetyltransferase (AAC(6′)-APH(2″)) and 3″-N-methyltransferase (GenN) has enabled the synthesis of novel 6′-N-acyl-3″-N-methylated amikacin analogs. frontiersin.orgnih.gov These enzymatic reactions offer high specificity, which can be challenging to achieve through traditional chemical synthesis. frontiersin.org
A series of novel amikacin analogs were synthesized using a one-pot enzymatic reaction with AAC(6′)-APH(2″) and GenN, resulting in modifications at the 6'- and 3"-amino groups. frontiersin.org
| Compound | Modification | Enzymes Used |
|---|---|---|
| 3″-N-methyl-amikacin | Methylation at the 3"-amino group | GenN |
| 6′-N-acetyl-3″-N-methyl-amikacin | Acetylation at the 6'-amino group and methylation at the 3"-amino group | AAC(6′)-APH(2″) and GenN |
| 6′-N-propionyl-3″-N-methyl-amikacin | Propionylation at the 6'-amino group and methylation at the 3"-amino group | AAC(6′)-APH(2″) and GenN |
Development of Next-Generation Aminoglycosides (e.g., Plazomicin (B589178) and related structures)
The quest for aminoglycosides with broader activity against resistant pathogens has led to the development of next-generation agents like plazomicin.
Plazomicin , derived from sisomicin (B1680986), incorporates key structural features designed to overcome the most prevalent AMEs. drugbank.comdrugbank.com The sisomicin scaffold naturally lacks the 3'- and 4'-hydroxyl groups, conferring resistance to APH(3') and ANT(4') enzymes. nih.gov The synthetic modifications include the addition of a hydroxy-aminobutyric acid (HABA) at the N-1 position and a hydroxyethyl (B10761427) group at the 6' position. drugbank.comajpsonline.com These modifications provide protection against a wide range of AMEs, including AAC(3), ANT(2''), and the multitude of AAC(6') variants. ajpsonline.comapub.kr
The development of plazomicin represents a successful culmination of rational design principles based on an understanding of resistance mechanisms. ajpsonline.comresearchgate.net
Structure-Activity Relationship (SAR) Studies on Amikacin Sulfate Salt Derivatives
SAR studies are crucial for understanding how specific structural modifications influence the biological activity and resistance profiles of amikacin derivatives. These studies provide the foundation for the rational design of more effective antibiotics.
Correlation of Structural Features with Antimicrobial Activity and Resistance Profiles
Systematic modifications of the amikacin scaffold have revealed several key SAR principles:
The N-1 AHB Side Chain: The (S)-4-amino-2-hydroxybutyryl side chain at the N-1 position of amikacin is critical for evading modification by several AMEs and is generally essential for broad activity. mdpi.comfrontiersin.org
Modifications at the 6'- and 3"-Amino Groups: Studies on enzymatically synthesized analogs showed that dual modification at the 6'- and 3"-amino groups can significantly enhance antibacterial activity against multidrug-resistant Gram-negative bacteria. frontiersin.orgnih.gov Specifically, a 6′-N-propionyl-3″-N-methyl-amikacin analog demonstrated the most potent activity among the tested compounds. nih.gov
Amphiphilic Modifications: The conjugation of hydrophobic groups to the aminoglycoside scaffold has been explored to create amphiphilic derivatives. While this approach has shown promise for some aminoglycosides, conjugation of a decanesulfonylacetamide lipid moiety to the amikacin scaffold generally led to a reduction in antibacterial activity compared to the parent compound. publish.csiro.au
Pyrrolidine (B122466) Pentamine Derivatives: In the context of AME inhibitors, SAR studies on a pyrrolidine pentamine scaffold identified as an inhibitor of AAC(6')-Ib have shown that aromatic functionalities at specific positions (R1 and R4) are essential for activity. nih.govnova.edu
The following table summarizes the minimum inhibitory concentrations (MIC) of novel amikacin analogs against amikacin-resistant pathogens, demonstrating the impact of specific structural modifications.
| Pathogen | Amikacin | 3″-N-methyl-amikacin | 6′-N-acetyl-3″-N-methyl-amikacin | 6′-N-propionyl-3″-N-methyl-amikacin |
|---|---|---|---|---|
| Escherichia coli BAA-2452 | >256 | 128 | 64 | 32 |
| Klebsiella pneumoniae BAA-2453 | >256 | 128 | 64 | 32 |
| Pseudomonas aeruginosa BAA-2110 | 128 | 64 | 32 | 16 |
| Acinetobacter baumannii BAA-1605 | 64 | 32 | 16 | 8 |
Data adapted from a study on enzymatically synthesized amikacin analogs. nih.gov
Exploration of Alternative Chemical Modifications for Enhanced Properties of this compound
The emergence of multidrug-resistant bacterial strains has necessitated the exploration of alternative chemical modifications to the this compound structure. These modifications aim to enhance its antibacterial potency, broaden its spectrum of activity, and overcome existing resistance mechanisms. Researchers have focused on various strategies, including enzymatic and chemical modifications of the amikacin scaffold, to develop novel derivatives with improved pharmacological profiles.
One promising approach involves the enzymatic synthesis of amikacin analogs. This method offers a high degree of regioselectivity, which can be challenging to achieve through traditional chemical synthesis. For instance, the enzymatic modification of the 6'- and 3''-amino groups of amikacin has yielded derivatives with significant advantages. Specifically, 6′-N-acyl-3″-N-methylated amikacin analogs have demonstrated improved antibacterial activity against multidrug-resistant Gram-negative bacteria. frontiersin.orgnih.gov Notably, these modifications also led to reduced in vitro nephrotoxicity compared to the parent amikacin molecule. frontiersin.org This suggests that simultaneous modification at both the C6′ and C3″ amine positions is a critical strategy for developing new aminoglycoside antibiotics with a better therapeutic window. frontiersin.orgnih.gov
Another area of exploration is the modification of the sugar moieties of the aminoglycoside structure. The development of pyranmycins, which are semisynthetic derivatives containing a pyranose ring instead of a furanose at the O-5 position of neamine (B104775), has shown promise. These derivatives exhibit low cytotoxicity and, with further modifications like 3′,4′-dideoxygenation, have demonstrated high efficacy against pathogenic strains such as P. aeruginosa and S. aureus. mdpi.com
The concept of creating amphiphilic aminoglycosides has also gained traction as a strategy to repurpose existing antibiotics. By attaching a lipid chain to the kanamycin scaffold, researchers have successfully converted it into an antifungal agent. acs.orgfrontiersin.org This highlights the potential to generate novel therapeutic agents by exploring unconventional modification strategies.
In addition to modifying the amikacin molecule itself, another strategy focuses on developing inhibitors of AMEs. These inhibitors, when used in combination with amikacin, can restore its activity against resistant bacteria. mdpi.comresearchgate.netplos.orgbiorxiv.org For example, substituted pyrrolidine pentamine has been identified as a promising scaffold for inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], one of the most widespread AMEs in Gram-negative pathogens. mdpi.comresearchgate.netbiorxiv.org
Furthermore, nanotechnology has been employed to enhance the delivery and efficacy of amikacin. Loading amikacin onto selenium nanoparticles, for instance, has been shown to improve its antibacterial and antibiofilm activity against Staphylococcus aureus. nih.gov
The table below summarizes some of the key alternative chemical modifications of amikacin and related aminoglycosides, along with their impact on biological activity.
| Derivative Name/Modification | Modification Site(s) | Key Research Findings |
| 6′-N-acetyl-3″-N-methyl-amikacin | 6'-amino and 3''-amino groups | Improved antibacterial activity against multidrug-resistant Gram-negative bacteria; reduced in vitro nephrotoxicity. frontiersin.orgnih.gov |
| 6′-N-propionyl-3″-N-methyl-amikacin | 6'-amino and 3''-amino groups | Similar to the acetylated analog, showed enhanced activity and reduced toxicity. frontiersin.orgnih.gov |
| 3″-N-methyl-amikacin | 3''-amino group | A novel amikacin analog synthesized enzymatically. frontiersin.orgnih.gov |
| Pyranmycins (e.g., RR501) | O-5 position of neamine (pyranose substitution) and 3',4'-dideoxygenation | Effective against several pathogenic bacterial strains, including P. aeruginosa and S. aureus, and resistant to AMEs. mdpi.com |
| Amphiphilic Kanamycins | Various hydroxyl groups (e.g., O-4'') | Attachment of a lipid chain converts the antibacterial agent into a novel antifungal agent. acs.orgfrontiersin.org |
| Amikacin-loaded Selenium Nanoparticles | Not a chemical modification of the molecule itself, but a formulation strategy. | Improved antibacterial and antibiofilm activity against Staphylococcus aureus. nih.gov |
Interactions of Amikacin Sulfate Salt at the Molecular Level
Synergistic Effects with Other Antimicrobial Compounds
The efficacy of amikacin (B45834) can be enhanced when used in combination with other classes of antibiotics. In vitro studies have demonstrated that amikacin sulfate (B86663) combined with a beta-lactam antibiotic acts synergistically against many clinically significant Gram-negative organisms. rxlist.com This synergy is not solely dependent on the minimum inhibitory concentrations (MICs) of the combined antibiotics but is also attributed to the post-antibiotic effect (PAE), where the suppression of bacterial growth continues after the antibiotic has been removed. mdpi.comdiva-portal.org
The primary mechanism underlying the synergistic relationship between amikacin and beta-lactam antibiotics lies in their distinct but complementary modes of action. Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit the synthesis of the bacterial cell wall. mdpi.commedicines.org.uk This disruption of the cell wall integrity is believed to increase the permeability of the bacterial cell membrane, thereby facilitating the uptake of amikacin into the bacterial cytoplasm. mdpi.com
Once inside the cell, amikacin can reach its target, the ribosome, in higher concentrations than it would achieve on its own. This increased intracellular concentration leads to a more potent inhibition of protein synthesis and a stronger bactericidal effect. mdpi.com Studies combining amikacin with the beta-lactam carbapenem, meropenem (B701), against Pseudomonas aeruginosa revealed significant alterations in metabolites involved in the synthesis of the bacterial cell membrane and cell wall within minutes of administration. frontiersin.org This rapid disruption of the outer defenses of the bacteria exemplifies the molecular synergy between the two drug classes.
The synergistic effect has been observed with various beta-lactams. For instance, combinations of amikacin with apalcillin (B1665124) and azlocillin (B1666447) have shown a high degree of synergy, particularly against Serratia marcescens and Proteus spp. nih.gov Similarly, a synergistic post-antibiotic effect was noted when amikacin was combined with piperacillin (B28561) against Enterococcus faecalis. diva-portal.org
| Beta-Lactam Antibiotic | Organism | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Meropenem | Pseudomonas aeruginosa | Alteration of cell membrane and wall synthesis pathways. | frontiersin.org |
| Imipenem | E. coli | Increased uptake of amikacin, disruption of outer membrane. | mdpi.com |
| Apalcillin | Serratia marcescens, Proteus spp. | High percentage of tests showed synergy. | nih.gov |
| Azlocillin | Serratia marcescens, Proteus spp. | High percentage of tests showed synergy. | nih.gov |
| Piperacillin | Enterococcus faecalis | Increased post-antibiotic effect (PAE). | diva-portal.org |
Detailed Ribosomal Binding Site Studies
Amikacin's primary mechanism of action is the inhibition of bacterial protein synthesis through its binding to the bacterial ribosome. drugbank.com Specifically, it targets the 30S ribosomal subunit, a crucial component for the initiation and elongation of polypeptide chains. wikipedia.orgtoku-e.comtoku-e.com The binding is considered irreversible and leads to a cascade of events that disrupt the translation process, ultimately resulting in cell death. nih.govnih.gov
The binding of amikacin to the 30S ribosomal subunit induces significant conformational changes in the ribosome's structure. mdpi.com This alters the ribosome's shape in such a way that it impairs the correct reading of the messenger RNA (mRNA) codons. wikipedia.org A key consequence of amikacin binding is the stabilization of a conformational state in the ribosomal A-site that mimics the state normally induced by the binding of a correct (cognate) tRNA-mRNA pair. mdpi.com
The binding site of amikacin is located in the decoding region of the 30S subunit, known as the A-site (aminoacyl-tRNA binding site). mdpi.comnih.gov This is the site where the ribosome decodes the mRNA sequence. Amikacin binds irreversibly to the 16S rRNA component of the 30S subunit and interacts with the S12 ribosomal protein. wikipedia.orgtoku-e.comnih.gov
Detailed structural studies have elucidated the specific molecular contacts:
16S rRNA: Amikacin binds to a highly conserved sequence within the A-site of the 16S rRNA. acs.org It specifically interacts with four nucleotides of the 16S rRNA. nih.govncats.io The unique L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) group, attached to the central 2-deoxystreptamine (B1221613) ring of amikacin, forms specific, favorable contacts with the RNA. nih.govresearchgate.net These interactions occur with the guanine-cytosine (GC) pairs C1404–G1497 and G1405–G1496. mdpi.com This interaction with the decoding site interferes with the proper function of the wobble base of the tRNA anticodon. wikipedia.orgnih.gov
These multiple interactions firmly anchor the amikacin molecule within the A-site, leading to interference with the formation of the initiation complex, misreading of mRNA, and the production of nonfunctional or toxic peptides. nih.govncats.io
| Ribosomal Component | Specific Interaction with Amikacin | Consequence of Interaction | Reference |
|---|---|---|---|
| 30S Subunit | Binds irreversibly to the A-site. | Inhibition of protein synthesis. | wikipedia.orgtoku-e.com |
| 16S rRNA | Binds to four nucleotides; L-HABA group interacts with C1404-G1497 and G1405-G1496 pairs. | Induces conformational change, causes mRNA misreading. | nih.govmdpi.comncats.io |
| A1492 & A1493 Nucleotides | Causes displacement ("flipping out") of these adenine (B156593) residues. | Creates a drug binding pocket, facilitates mistranslation. | nih.govacs.org |
| S12 Protein | Binds to a single amino acid. | Contributes to the inhibition of the decoding process. | nih.govncats.io |
Future Directions in Amikacin Sulfate Salt Research
Advanced Synthetic Strategies for Complex Amikacin (B45834) Sulfate (B86663) Salt Analogs
The chemical complexity of amikacin presents significant challenges to its modification. nih.gov However, the development of new analogs is crucial for overcoming resistance and improving its therapeutic index. Future research is focusing on innovative synthetic and semi-synthetic strategies to generate novel amikacin derivatives.
One promising avenue is the use of chemoenzymatic synthesis . This approach leverages the high selectivity of enzymes to perform specific modifications on the amikacin scaffold that are difficult to achieve through traditional chemical methods. nih.gov For instance, researchers have successfully used enzymes like AAC(6')-APH(2") and GenN in a one-pot reaction to create new 6′-N-acyl-3″-N-methylated amikacin analogs. nih.govresearchgate.net These enzymatic modifications can produce derivatives with potentially improved activity against resistant strains. nih.gov
Key enzymatic reactions being explored include:
N-acylation: Attaching different acyl groups to the amino functions of amikacin. nih.gov
N-methylation: Introducing methyl groups at specific nitrogen atoms. researchgate.net
Deoxygenation: Removing hydroxyl groups, which has been shown to be effective in creating analogs like dibekacin (B1670413) from kanamycin (B1662678) B. mdpi.com
Another advanced approach involves creating hybrid molecules . This strategy combines amikacin with other bioactive molecules, such as fluoroquinolones (e.g., ciprofloxacin), to create a single compound with a dual mechanism of action. mdpi.com These hybrids have shown potency against a wide range of resistant bacteria and may have a reduced potential for generating further resistance. mdpi.com The synthesis of these complex molecules requires sophisticated, multi-step chemical pathways. researchgate.net
Future synthetic efforts will likely focus on:
Regioselective modifications: Precisely targeting specific functional groups on the amikacin structure to block the sites where resistance-causing enzymes act. nih.gov
Combinatorial biosynthesis: Engineering biosynthetic pathways to produce novel aminoglycoside structures that can then be chemically modified. researchgate.net
Structure-based design: Using high-resolution structural data of amikacin bound to its ribosomal target to rationally design new analogs with enhanced binding affinity and reduced susceptibility to modifying enzymes. researchgate.net
Deeper Elucidation of Resistance Mechanisms and Counter-Strategies
The primary mechanism of clinical resistance to amikacin is enzymatic modification, most notably acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib. researchgate.netmdpi.com This enzyme alters the drug's structure, preventing it from binding effectively to its ribosomal target. nih.gov Future research aims to delve deeper into the nuances of this and other resistance mechanisms to develop effective counter-strategies.
Elucidating Resistance:
Structural Biology: Obtaining more crystal structures of aminoglycoside-modifying enzymes (AMEs) complexed with amikacin and its analogs is crucial. nih.gov This will provide atomic-level insights into the molecular interactions that can be exploited to design inhibitors.
Genomic Surveillance: Continued surveillance of the genes encoding AMEs, such as aac(6')-Ib, is necessary to track their spread across different bacterial species and geographic locations via mobile genetic elements like plasmids and transposons. researchgate.netmdpi.com
Alternative Mechanisms: While enzymatic modification is dominant, research into other potential resistance mechanisms, such as alterations in the ribosomal target site (16S rRNA) and the role of efflux pumps, remains important. nih.govasm.org
Developing Counter-Strategies: A major focus is the development of AME inhibitors that can be co-administered with amikacin to restore its activity. Promising strategies include:
Small Molecule Inhibitors: Screening for and designing small molecules that can bind to the active site of enzymes like AAC(6′)-Ib and block their function. mdpi.com
Metal Ionophores: Research has shown that certain ionophores, such as 8-hydroxyquinoline (B1678124) analogs (e.g., clioquinol) complexed with zinc (Zn²⁺), can significantly inhibit the acetylation of amikacin and restore its bactericidal activity against resistant Gram-negative bacteria. mdpi.complos.org Time-kill assays have confirmed that the combination of these complexes with amikacin is bactericidal. plos.org
Bi-substrate Analogs: Designing molecules that mimic the transition state of the enzymatic reaction, effectively acting as potent inhibitors. mdpi.com An example is a kanamycin-CoA adduct, which is a good inhibitor of the AAC family but requires improved cell permeability to be effective in a clinical setting. mdpi.com
Table 1: Investigational Counter-Strategies to Amikacin Resistance
| Counter-Strategy | Mechanism of Action | Investigational Examples | Reference(s) |
|---|---|---|---|
| AME Inhibition | Blocks the active site of aminoglycoside-modifying enzymes, preventing inactivation of amikacin. | Small molecules, Zinc-ionophore complexes (e.g., Clioquinol-Zn²⁺), Bi-substrate analogs. | mdpi.com, plos.org, mdpi.com |
| Hybrid Antibiotics | Covalently links amikacin to another antibiotic class (e.g., a fluoroquinolone) to create a dual-action molecule. | Kanamycin B-Ciprofloxacin hybrid. | mdpi.com |
| Efflux Pump Inhibition | Blocks pumps that actively remove amikacin from the bacterial cell, increasing intracellular concentration. | Broad-spectrum efflux pump inhibitors (research ongoing). | nih.gov |
Refinement of Preclinical Pharmacokinetic Models
To optimize the therapeutic use of amikacin and guide the development of its analogs, refining preclinical pharmacokinetic (PK) models is essential. These models help predict how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body, which is critical for bridging the gap between laboratory findings and clinical outcomes.
A key area of development is the use of Physiologically-Based Pharmacokinetic (PBPK) models . These are complex, multi-compartment models that simulate drug concentrations in various tissues and organs. frontiersin.orgresearchgate.net For amikacin, PBPK models can be used to:
Predict drug exposure at the site of infection, such as in the lung tissue for treating tuberculosis. frontiersin.org
Simulate the impact of patient-specific factors like age, body weight, and renal function on the drug's PK profile. researchgate.net
Explore different dosing regimens in silico to maximize efficacy while minimizing the risk of toxicity. researchgate.net
Another important preclinical tool is the hollow-fiber infection model (HFIM) . The HFIM allows for the long-term study of the relationship between drug exposure and its effect on bacteria (pharmacodynamics, PD). nih.gov For amikacin, this model has been used to study its activity against complex pathogens like Mycobacterium abscessus. nih.gov These studies help to define critical PK/PD indices, such as the ratio of the peak concentration (Cmax) to the minimum inhibitory concentration (MIC), which is linked to both bacterial killing and the suppression of resistance. nih.govumich.edu
Future refinements in these models will involve:
Integrating more detailed physiological data from different preclinical species to improve the translation of results to humans. frontiersin.org
Developing more sophisticated PBPK models that can account for the heterogeneity of infected tissues. frontiersin.org
Using data from models like the HFIM to perform Monte Carlo simulations to predict the probability of attaining therapeutic targets in diverse patient populations. nih.gov
Comparing and validating various published population PK models to identify the most accurate one for specific patient populations, such as neonates. nih.gov
Comprehensive Environmental Impact Assessment and Remediation Strategies
The widespread use of antibiotics like amikacin has led to concerns about their release into the environment and the potential for promoting antibiotic resistance in environmental bacteria. Future research must include a comprehensive assessment of the environmental fate of amikacin and the development of effective remediation strategies.
Environmental Impact Assessment (EIA): An EIA for a pharmaceutical product like amikacin is a systematic process to evaluate its potential environmental risks. taxtmi.comema.gov.tw This process is conducted in phases. Phase I estimates the extent of environmental exposure, and if a certain threshold is exceeded, a more detailed Phase II assessment of the substance's fate and effects is required. europa.eu Future assessments for amikacin and its new analogs will need to:
Determine the predicted environmental concentration (PEC) in soil and water based on usage patterns.
Conduct ecotoxicity studies to understand its effects on various environmental organisms (e.g., algae, daphnia, fish). europa.eu
Investigate its persistence, degradation pathways, and potential for bioaccumulation in environmental compartments.
Evaluate the risk of promoting the selection and spread of antibiotic resistance genes in the environment.
Remediation Strategies: Given the presence of antibiotics in wastewater and surface water, developing methods to remove them is a critical area of research. Potential remediation strategies for amikacin and other aminoglycosides include:
Advanced Oxidation Processes (AOPs): Techniques like photocatalysis, ozonation, and Fenton/photo-Fenton processes can degrade complex organic molecules like antibiotics into less harmful substances.
Adsorption: Using materials like activated carbon, clays, or novel nanomaterials to bind and remove amikacin from water.
Bioremediation: Investigating microorganisms or enzymes that can biodegrade amikacin. routledge.com
Membrane Filtration: Using technologies like nanofiltration or reverse osmosis to physically separate antibiotics from water streams.
A thorough understanding of the environmental impact is crucial not only for regulatory compliance but also for ensuring the long-term sustainability of amikacin as a therapeutic agent. routledge.comtaylorfrancis.com
Rational Design of Amikacin Sulfate Salt-Derived Chemical Probes for Biological Systems
To better understand how amikacin interacts with its biological targets and to explore its potential for other applications, researchers are designing chemical probes derived from its structure. These probes are valuable tools for studying complex biological systems.
The rational design of these probes often involves modifying the amikacin molecule without disrupting its core binding properties. nih.gov Strategies include:
Attaching Reporter Groups: Fluorescent dyes or biotin (B1667282) tags can be covalently linked to the amikacin scaffold. This allows for the visualization of the drug's localization within bacterial cells or its binding to specific RNA targets. researchgate.net For example, modifying a heparin polymer with a fluorophore and amikacin created a probe for bacterial detection. researchgate.net
Creating Affinity-Based Probes: Immobilizing amikacin on a solid support (like a resin) can be used to "fish" for its binding partners (e.g., specific RNA sequences or proteins) from complex biological mixtures. nih.gov
Modular Assembly: Using derivatives of aminoglycosides, like a hexynoate-modified kanamycin A, allows for the modular assembly of probes designed to target specific RNA repeating motifs, such as those implicated in diseases like myotonic dystrophy type 2 (DM2). nih.gov
These chemical probes can be used to:
Map the binding sites of amikacin on the bacterial ribosome with greater precision. researchgate.net
Identify novel RNA structures in bacteria or other organisms that interact with aminoglycosides. asm.orgnih.gov
Study the kinetics and thermodynamics of drug-target interactions. researchgate.net
Serve as a starting point for developing therapeutics that target RNA, a vastly underexploited class of drug targets. researchgate.netnih.gov
The development of these sophisticated molecular tools, guided by structural biology and chemical synthesis, represents a key future direction that could unlock new therapeutic applications for amikacin-based compounds beyond their traditional antibacterial role. nih.gov
Q & A
Q. How can the minimum inhibitory concentration (MIC) of amikacin sulfate salt be accurately determined in bacterial susceptibility testing?
Methodological Answer:
- Use standardized broth microdilution or agar dilution methods as per CLSI guidelines. Prepare serial dilutions of amikacin sulfate (e.g., 0.5–128 µg/mL) in Mueller-Hinton broth. Inoculate with a bacterial suspension adjusted to 0.5 McFarland standard. Incubate at 35°C for 16–20 hours. The MIC is the lowest concentration showing no visible growth. Validate results with quality control strains (e.g., E. coli ATCC 25922) .
- For spectrophotometric validation, measure OD values at 600 nm and correlate with bacterial viability. A linear regression model (e.g., , ) can quantify concentration-dependent effects .
Q. What experimental design considerations are critical for studying this compound’s nephrotoxicity in animal models?
Methodological Answer:
- Use controlled dosing regimens (e.g., 15–30 mg/kg/day intraperitoneally in rats) over 7–14 days. Monitor serum creatinine, blood urea nitrogen (BUN), and histopathological changes in renal tissue. Include saline-treated controls to distinguish drug-induced toxicity from baseline variability .
- Ensure proper sample size calculations (power ≥80%) and randomization to mitigate confounding variables. Statistical tools like ANOVA or non-parametric tests (for non-normal data) should analyze dose-response relationships .
Advanced Research Questions
Q. How can nanoparticle formulations of this compound improve its efficacy against multidrug-resistant (MDR) pathogens?
Methodological Answer:
- Synthesize dextran or chitosan-based nanoparticles via ionic gelation or emulsion-solvent evaporation. Load amikacin sulfate (optimize using a 250–1000 µg/mL range) and characterize particle size (DLS), zeta potential, and encapsulation efficiency (UV-Vis spectrophotometry) .
- Assess in vitro efficacy using time-kill assays against MDR Pseudomonas aeruginosa or Acinetobacter baumannii. Compare free drug vs. nanoparticle formulations to evaluate sustained release profiles and reduced MIC values. Include cytotoxicity assays on mammalian cells (e.g., HEK293) to confirm biocompatibility .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Methodological Answer:
- Use HPLC-MS/MS with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile). Optimize ionization parameters (ESI+ mode) for amikacin’s m/z 585.3→163.1 transition. Validate method accuracy (recovery ≥90%) and precision (RSD <15%) per ICH guidelines .
- For spectrophotometric analysis, employ derivatization with o-phthalaldehyde (OPA) to enhance sensitivity. Calibrate using a linearity plot (e.g., 5–50 µg/mL range) and validate against reference standards .
Q. How do researchers resolve contradictions in this compound’s pharmacokinetic data across different studies?
Methodological Answer:
- Conduct meta-analyses of published PK parameters (e.g., , , ) using tools like RevMan or R. Stratify data by species, administration route, and formulation type. Apply random-effects models to account for heterogeneity .
- Perform in silico simulations (e.g., PBPK modeling) to reconcile interspecies differences. Validate predictions with in vivo data from rodent or primate models .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Report EC50 values with 95% confidence intervals. For non-linear trends (e.g., OD vs. concentration), use polynomial regression or segmented linear models .
- Address outliers via Grubbs’ test or robust statistical methods (e.g., Huber regression). Include raw data in supplementary materials to enhance reproducibility .
Q. How can researchers ensure methodological transparency when reporting this compound experiments?
Methodological Answer:
- Follow the "Materials and Methods" guidelines from Medicinal Chemistry Research: Detail reagent sources (e.g., Sigma-Aldridge, ≥98% purity), instrument models (e.g., Agilent 1260 HPLC), and biological material origins (e.g., ATCC strains). Use IUPAC nomenclature for chemical descriptions .
- Provide raw data, code, and protocols in repositories like Zenodo or Figshare. Reference these in the main text using persistent identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
